(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Description
BenchChem offers high-quality (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-methyloxathiazolidine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSALYWDGDRBY-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of (4S)-4-Methyl-1,2,3-Oxathiazolidine-2,2-Dione
The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (often referred to as a cyclic sulfamidate derived from L-alaninol).
Executive Summary
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a five-membered cyclic sulfamidate employed primarily as a chiral electrophilic warhead in advanced organic synthesis and drug discovery. Unlike traditional pharmacological agents that bind reversibly to receptors, this molecule functions as a "masked" alkylating agent. Its mechanism of action is defined by regioselective and stereospecific nucleophilic ring-opening , allowing for the precise installation of the alanine motif into bioactive scaffolds. While primarily a reagent, the 1,2,3-oxathiazolidine-2,2-dioxide core has recently emerged as a pharmacophore with potential sodium channel blocking activity , placing it at the intersection of synthetic methodology and medicinal chemistry.
Part 1: Mechanistic Core (Chemical Biology & Reactivity)
The Electrophilic Activation Mechanism
The "Mechanism of Action" for this molecule is rooted in the high ring strain of the five-membered heterocycle combined with the electron-withdrawing power of the sulfonyl group.
-
Activation State : The cyclic sulfamidate is a synthetic equivalent of an activated amino alcohol. The
group acts as an internal leaving group. -
Reactivity Profile : It undergoes
nucleophilic substitution . -
Regioselectivity : Nucleophiles preferentially attack the C4 carbon (the chiral center carrying the methyl group) rather than the sulfur atom. This is distinct from sulfamidyl chlorides where attack often occurs at sulfur.
-
Stereochemistry : The reaction proceeds with complete inversion of configuration (Walden inversion). Starting from the (4S) isomer (derived from L-alaninol), nucleophilic attack yields a product with (R) stereochemistry at the newly formed bond.
Structural Causality
| Feature | Structural Component | Mechanistic Consequence |
| Leaving Group | Sulfamate ( | Highly stable anion equivalent; facilitates ring opening. |
| Ring Strain | 5-membered ring | Lowers the activation energy for |
| Chiral Center | C4 (S-configuration) | Directs stereospecific synthesis; dictates 3D geometry of the drug target. |
| Nitrogen Substituent | N-H or N-Boc | N-protection (e.g., Boc, Cbz) significantly increases electrophilicity by reducing electron density on the ring. |
Part 2: Biological & Pharmacological Implications[1]
Pharmacophore Potential: Sodium Channel Modulation
While primarily a reagent, the 1,2,3-oxathiazolidine-2,2-dioxide scaffold has been identified in screening libraries as a potential modulator of voltage-gated sodium channels (Nav1.2).
-
Mechanism : The polar sulfonyl group mimics the hydration shell of ions or interacts with the voltage-sensing domain of the channel.
-
Relevance : Derivatives are investigated as bioisosteres for anticonvulsants like trimethadione, although the (4S)-4-methyl variant is typically an intermediate rather than the final drug.
Covalent Protein Modification (Activity-Based Probing)
In chemical biology, cyclic sulfamidates are utilized as suicide substrates or covalent probes .
-
Target : Nucleophilic side chains on proteins (Cysteine -SH, Lysine -NH2, Aspartate -COO-).
-
Outcome : Permanent alkylation of the target protein. This "mechanism" is exploited to map reactive residues in enzyme active sites or to conjugate payloads (fluorophores, drugs) to peptides site-specifically.
Part 3: Visualization of Mechanism
The following diagram illustrates the
Caption: Figure 1: The regioselective and stereospecific S_N2 ring-opening mechanism of the (4S)-sulfamidate, leading to inversion of configuration.
Part 4: Experimental Protocols
Protocol: Synthesis of the (4S)-Sulfamidate Reagent
Validating the purity of the starting material is critical for stereochemical integrity.
-
Precursor Preparation : Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous THF under
atmosphere. -
Cyclization : Cool to 0°C. Add thionyl chloride (
, 1.2 eq) dropwise followed by imidazole (2.5 eq). Stir for 2 hours to form the cyclic sulfamidite (intermediate). -
Oxidation : Dilute with
. Add ruthenium(III) chloride (cat.) and sodium periodate ( , 1.5 eq). Stir at RT for 4 hours.-
Why:
catalyzes the oxidation of S(IV) to S(VI) (sulfamidate).
-
-
Workup : Quench with water, extract with EtOAc. Wash with brine.
-
Purification : Recrystallize from Hexanes/EtOAc.
-
QC Check:
NMR should show disappearance of OH/NH signals and a shift in the C4-H proton.
-
Protocol: Nucleophilic Ring Opening (General Procedure)
Standard procedure for derivatizing amines or thiols.
-
Setup : Dissolve (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 mmol) in anhydrous DMF or
. -
Nucleophile Addition : Add the nucleophile (e.g., Sodium Azide
or a primary amine) (1.1 - 1.5 eq).-
Note: If using a neutral amine, adding a base like
is often not required but can accelerate reaction.
-
-
Reaction : Heat to 60-80°C for 4-12 hours. Monitor by TLC (product is usually more polar).
-
Hydrolysis (Critical Step) : The initial product is an N-sulfated amine. To remove the sulfate group:
-
Add 20% aq.
or in dioxane. -
Stir at RT for 1 hour (or heat if stubborn).
-
-
Isolation : Neutralize with
, extract product.
Part 5: Data Summary & References
Comparative Reactivity Table
| Electrophile Class | Leaving Group | Reaction Mechanism | Stereochemical Outcome | Stability |
| Cyclic Sulfamidate | Sulfamate | Inversion | High (shelf-stable) | |
| Aziridine | Amine anion | Inversion | Low (polymerizes) | |
| Mesylate/Tosylate | Sulfonate | Inversion | Moderate |
References
-
Apollo Scientific . (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected Product Data. Apollo Scientific.[1] Link
-
Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron. Link
-
BenchChem . 1,2,3-Oxathiazolidine 2,2-Dioxide Structure and Bioactivity. BenchChem Data. Link
-
Alghamdi, A. A., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. ACS Omega.[1][2] Link
-
Halcomb, R. L. (2006). Selective modification of sulfamidate-containing peptides. Organic & Biomolecular Chemistry. Link
Sources
The Alaninol Scaffold: A Technical Guide to (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
This guide serves as a technical whitepaper on (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione , a pivotal chiral electrophile derived from L-alanine. It is structured for researchers requiring actionable synthetic protocols and mechanistic depth.
Executive Summary & Chemical Identity
((4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione) (CAS: 1025505-82-1 for the free amine; commonly utilized as the N-Boc protected form, CAS: 439948-91-1) acts as a chiral aziridine equivalent . Unlike aziridines, which are often volatile, toxic, and unstable, this cyclic sulfamidate offers a crystalline, shelf-stable electrophile that undergoes clean nucleophilic ring-opening.
It is synthesized from L-alaninol and serves as a critical building block for constructing chiral
| Property | Specification |
| IUPAC Name | (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
| Precursor | L-Alanine |
| Role | Chiral Electrophile (Activated Amino Alcohol) |
| Key Reactivity | Regioselective |
| Stereochemistry | Retention of Configuration (at C4) during C5 attack |
Historical Genesis: The "Aziridine Problem"
The discovery and adoption of cyclic sulfamidates emerged from the limitations of activating amino alcohols.
The Pre-2000s Limitations
Before the widespread adoption of sulfamidates, researchers attempting to alkylate nucleophiles with chiral amino alcohols relied on:
-
Halides/Sulfonates: Converting the alcohol to a mesylate or bromide often led to uncontrollable intramolecular cyclization, forming volatile and mutagenic aziridines.
-
Epoxides: While useful, chiral epoxides lack the nitrogen handle required for alkaloid synthesis.
The Sulfamidate Solution (1980s-1990s)
The cyclic sulfamidate functionality was explored by G.E. DuBois in the early 1980s, primarily for sweetener synthesis. However, its potential as a general alkylating agent was solidified in the late 1990s and early 2000s by groups like W.D. Lubell and J.A. Ellman .
The pivotal advancement was the realization that the 1,2,3-oxathiazolidine-2,2-dione ring system behaves like a "stored" aziridine. It is stable enough to be isolated but reactive enough to open upon nucleophilic attack. The specific (4S)-4-methyl derivative (derived from alanine) became a standard reagent for introducing the alanine motif into complex molecules.
Synthetic Evolution & Mechanism
The "Gold Standard" Synthesis Route
The synthesis of the (4S)-4-methyl derivative follows a robust two-step protocol established to maximize enantiopurity.
-
Cyclization: L-Alaninol reacts with thionyl chloride (
) to form the cyclic sulfamidite (intermediate). -
Oxidation: The sulfamidite is oxidized to the sulfamidate using Ruthenium(III) chloride (
) and Sodium Periodate ( ).
Figure 1: The canonical synthetic pathway transforming L-Alanine into the activated cyclic sulfamidate.
Mechanistic Utility: Regioselective Ring Opening
The power of this molecule lies in its specific reactivity profile. Unlike linear sulfonates, the cyclic constraint forces a specific conformation.
-
Site of Attack: Nucleophiles (Nu-) attack the C5 position (the primary carbon, originally the
of the alcohol). -
Stereochemical Outcome: Because the attack occurs at C5 (not the chiral center C4), the stereochemistry at C4 is retained .
-
Leaving Group: The sulfamate anion acts as the leaving group, which is subsequently hydrolyzed to the free amine.
Figure 2: Mechanism of nucleophilic ring opening. Note that the chiral center (C4) is not inverted.
Experimental Protocol: Synthesis of N-Boc-(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Note: The N-protected form is described here as it is the standard reagent for drug discovery applications to prevent side reactions (polymerization).
Phase 1: Preparation of the Sulfamidite
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under
atmosphere. -
Reagents: Dissolve N-Boc-L-alaninol (10.0 mmol) in anhydrous
(50 mL). Add Imidazole (40.0 mmol) and cool to -78°C. -
Addition: Dropwise add Thionyl Chloride (
, 12.0 mmol) in over 20 minutes. -
Reaction: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with water. Extract with
. Wash organic layer with brine, dry over , and concentrate. -
Result: Crude cyclic sulfamidite (usually a diastereomeric mixture). Proceed immediately to oxidation.
Phase 2: Oxidation to Sulfamidate[3]
-
Setup: Dissolve the crude sulfamidite in
(30 mL) and cool to 0°C. -
Catalyst: Add
(0.1 mol%). -
Oxidant: Add
(15.0 mmol) followed by (30 mL). -
Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Workup: Dilute with
, wash with water and saturated . -
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).
-
Validation:
NMR should show the disappearance of diastereomeric sulfamidite peaks and a simplified spectrum for the sulfamidate.
Applications in Drug Discovery
The (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione scaffold is utilized to synthesize "homo-alanine" derivatives found in protease inhibitors and peptidomimetics.
Case Study: Synthesis of Chiral Diamines
By reacting this sulfamidate with a secondary amine (e.g., piperazine), researchers can generate chiral 1,2-diamines.
-
Reaction: Sulfamidate + Piperazine
Ring Opened Product. -
Hydrolysis: The resulting
-sulfate is hydrolyzed with 20% . -
Outcome: A piperazine-substituted alanine derivative with >99% ee.
Comparison to Alternatives
| Feature | Cyclic Sulfamidate | Cyclic Sulfate | Mesylate/Halide |
| Stability | High (Crystalline) | Moderate | Low (Aziridine risk) |
| Atom Economy | Good | Good | Poor |
| N-Protection | Built-in (if N-Boc used) | N/A | Requires separate step |
| Selectivity | High (C5 attack) | High | Variable |
References
-
Posakony, J. J., et al. (2002). "Safe and Efficient Synthesis of Cyclic Sulfamidates from Amino Alcohols." Journal of Organic Chemistry. Link (Canonical synthesis protocol).
-
Meléndez, R. E., & Lubell, W. D. (2003). "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron. Link (Comprehensive review of the class).
-
Atfani, M., & Lubell, W. D. (2000). "Synthesis of Chiral Amino Acids via Cyclic Sulfamidates." Organic Letters. Link (Application in amino acid synthesis).
-
DuBois, G. E., et al. (1984). "Cyclic Sulfamates: Synthesis and Sweetness." Journal of Medicinal Chemistry. Link (Early history/discovery).
-
Albone, D. P., et al. (1998). "Stereoselective Synthesis of Beta-Amino Acids." Journal of Organic Chemistry. Link (Mechanistic insights).
Technical Guide: (4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione
Executive Summary
((4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione) (CAS: 1025505-82-1 for the core structure; often utilized as the N-Boc derivative CAS: 439948-91-1 ) is a versatile chiral electrophile derived from L-alanine. Commonly referred to as L-alanine cyclic sulfamidate , this reagent serves as a "chiral aziridine equivalent" but with superior handling characteristics and regiocontrol.
This guide details the synthesis, reactivity, and application of this core in drug discovery, specifically for generating enantiopure
Part 1: Identity & Physicochemical Properties
Chemical Identity
| Property | Detail |
| CAS Number (Core) | 1025505-82-1 (Unprotected N-H) |
| CAS Number (N-Boc) | 439948-91-1 (Commercial Standard) |
| IUPAC Name | (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
| Common Names | L-Alanine cyclic sulfamidate; (S)-4-Methyl-2,2-dioxo-1,2,3-oxathiazolidine |
| Molecular Formula | |
| Molecular Weight | 137.16 g/mol (Core) / 237.27 g/mol (N-Boc) |
| Chirality | (S)-configuration (Retained from L-Alanine) |
Physical Characteristics (N-Boc Derivative)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 113–115 °C (Lit. value for N-Boc form).
-
Solubility: Soluble in DCM, THF, EtOAc; insoluble in water (hydrolyzes slowly).
-
Stability: Stable at room temperature when stored under inert atmosphere. The N-H form is less stable and prone to dimerization; thus, the N-Boc form is the industry standard for storage.
Part 2: Synthesis & Manufacturing Protocol
The synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a two-step protocol starting from N-Boc-L-alaninol . The N-protecting group is essential to prevent self-alkylation during the reaction.
Reaction Scheme
The transformation involves the formation of a cyclic sulfamidite followed by oxidation to the sulfamidate.
Figure 1: Synthesis of N-Boc-L-Alanine Cyclic Sulfamidate.
Detailed Protocol (Field-Proven)
Reference: Cohen, S. B.; Halcomb, R. L. J. Am. Chem. Soc.[1]2002 , 124, 2534.[1]
Step 1: Formation of Cyclic Sulfamidite
-
Preparation: Dissolve N-Boc-L-alaninol (1.0 equiv) in dry DCM (0.2 M) under nitrogen.
-
Reagent Addition: Cool to -78 °C. Add Imidazole (4.0 equiv) or Pyridine.
-
Cyclization: Dropwise add Thionyl Chloride (
, 1.2 equiv). -
Workup: Allow to warm to RT over 2 hours. Quench with water, extract with DCM, and wash with dilute HCl.
-
Result: The cyclic sulfamidite intermediate is obtained as a diastereomeric mixture. It is usually used directly without extensive purification.
Step 2: Ruthenium-Catalyzed Oxidation
-
Solvent System: Dissolve the sulfamidite in
(1:1). -
Catalyst: Add catalytic
(0.1 mol%). -
Oxidant: Add Sodium Periodate (
, 1.5 equiv) portion-wise at 0 °C.-
Critical Control Point: The reaction is exothermic. Maintain temperature <5 °C to prevent Boc-cleavage or ring decomposition.
-
-
Quench: Stir for 1 hour. Quench with saturated
. -
Purification: Extract with EtOAc. Filter through a pad of silica or recrystallize from EtOAc/Hexanes.
Part 3: Mechanistic Insight & Reactivity
The utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its ability to act as a chiral alkylating agent .
Regioselectivity and Stereochemistry
Unlike epoxides which can be attacked at either carbon depending on conditions, cyclic sulfamidates derived from amino acids exhibit high regiocontrol.
-
Site of Attack: Nucleophiles attack the C5 position (the methylene group,
). -
Reasoning: C5 is less sterically hindered than C4 (which bears the methyl and N-Boc group). Additionally, the bond polarization favors attack at the primary carbon.
-
Stereochemical Outcome: Since the attack occurs at the achiral C5 position, the stereocenter at C4 is preserved .
-
Note: If the starting material were substituted at C5 (e.g., from Threonine), the reaction would proceed with inversion of configuration at C5 via an
mechanism.
-
Ring Opening Workflow
The reaction produces a stable N-sulfate intermediate, which must be hydrolyzed to release the free amine.
Figure 2: Nucleophilic Ring-Opening Mechanism.
Part 4: Applications in Drug Discovery
Synthesis of Chiral Diamines
Reacting the sulfamidate with primary or secondary amines yields chiral 1,2-diamines, a common motif in GPCR ligands and kinase inhibitors.
-
Protocol: React Sulfamidate (1.0 equiv) with Amine (1.2 equiv) in MeCN or DMF at 60 °C. Hydrolyze the resulting sulfamate with 20%
in THF.
Peptidomimetics and Beta-Amino Acids
Carbon nucleophiles (e.g., cyanide, malonates) can open the ring to form precursors for
-
Example: Reaction with
yields the nitrile, which upon hydrolysis gives -methyl- -alanine derivatives.
Comparison with Other Reagents
| Reagent | Mechanism | Stereochemistry | Byproducts |
| Cyclic Sulfamidate | Inversion (at reaction center) | Sulfate salts (water soluble) | |
| Burgess Reagent | Dehydration | Elimination | Soluble amine salts |
| Mitsunobu | Inversion |
Part 5: Handling & Safety
Hazards
-
Alkylating Agent: Like all strained rings (epoxides, aziridines), this compound is a potent alkylating agent. It should be treated as a potential mutagen and carcinogen .
-
Irritant: Causes skin and severe eye irritation (H315, H319).
-
Respiratory: May cause respiratory irritation (H335).
Storage
-
N-Boc Form: Store at 2–8 °C under argon. Moisture sensitive (slow hydrolysis).
-
N-H Form: Unstable. Generate in situ or use immediately.
References
-
Cohen, S. B.; Halcomb, R. L. "Application of serine- and threonine-derived cyclic sulfamidates for the preparation of S-linked glycosyl amino acids."[1] Journal of the American Chemical Society, 2002, 124(11), 2534-2543.
-
White, J. D.; Hrnciar, P.; Stappenbeck, F. "Asymmetric synthesis of (+)-polyoxamic acid from L-threonine via a cyclic sulfamidate." The Journal of Organic Chemistry, 1999, 64(21), 7871-7884.
-
Apollo Scientific. "Safety Data Sheet: (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected." CAS 439948-91-1.
-
PubChem. "(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected Compound Summary." National Library of Medicine.
Sources
Technical Guide: Safety, Handling, and Storage of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Executive Summary
Chemical Name: (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione Common Identity: Cyclic Sulfamidate of L-Alaninol CAS Number: 1025505-82-1 (Core structure reference) Primary Utility: Chiral electrophilic building block for the synthesis of complex amines via nucleophilic ring-opening. Critical Hazard: Alkylating Agent . This compound mimics the reactivity of epoxides and aziridines. It must be treated as a potential mutagen and handled with strict containment protocols.
Part 1: Chemical Identity & Technical Properties[1]
This molecule is a cyclic sulfamidate derived from L-Alaninol. Unlike linear sulfamates, the 5-membered ring introduces ring strain, activating the C-O bond for nucleophilic attack. This "masked" reactivity is the source of its utility in drug development but also its primary safety concern.
Physicochemical Profile
| Property | Specification | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 137.16 g/mol | |
| Physical State | White to off-white solid | Waxy crystalline solid at room temp. |
| Solubility | Soluble in THF, DCM, MeCN | Reacts/Hydrolyzes in Water/Alcohols. |
| Chirality | (4S) | Derived from L-Alanine; retains optical purity. |
| Reactivity Class | Electrophile (Alkylating) | Susceptible to |
Part 2: Hazard Identification & Mechanism[1][3]
The Alkylation Risk
The primary danger of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its mechanism of action. It is designed to alkylate nucleophiles. Biologically, DNA bases (guanine, adenine) are nucleophiles.
-
Mechanism : The ring strain facilitates ring-opening upon nucleophilic attack.
-
Consequence : Direct alkylation of DNA, potentially leading to mutagenesis or genotoxicity.
-
Classification : While specific toxicological data may be limited for this specific analog, it should be handled with the same rigor as Category 1B Mutagens (e.g., propane sultone).
Hydrolytic Instability
Exposure to atmospheric moisture triggers hydrolysis, opening the ring to form the corresponding amino-sulfate. This degrades the reagent's purity and generates acidic byproducts.
Figure 1: Hydrolytic degradation pathway. Moisture leads to irreversible ring opening, destroying the reagent.
Part 3: Storage Protocols
To maintain enantiomeric excess (ee%) and chemical purity, strict adherence to the "Cold-Dry-Inert" triad is required.
The "Cold-Dry-Inert" System
-
Temperature : Store at 2°C to 8°C .
-
Reasoning: Reduces the kinetic rate of spontaneous hydrolysis or dimerization.
-
-
Atmosphere : Argon or Nitrogen blanket is mandatory.
-
Reasoning: Displaces oxygen and, more importantly, atmospheric water vapor.
-
-
Container : Amber glass vials with Teflon-lined caps, sealed with Parafilm.
-
Secondary Containment: Store the vial inside a desiccator or a sealed bag containing activated silica gel or molecular sieves.
-
Shelf-Life Monitoring
-
Visual Check : Appearance of "wetness" or liquefaction indicates hydrolysis (formation of sulfuric acid derivatives which are hygroscopic).
-
Analytic Check : H-NMR in anhydrous
or DMSO- . Look for the disappearance of the ring protons or shifts indicating ring opening.
Part 4: Safe Handling & Synthesis Workflow
Engineering Controls
-
Primary : Chemical Fume Hood (Certified).
-
Secondary : Glove Box (Recommended for weighing quantities >1g or if high-potency is suspected).
-
Balance : Analytical balance must be inside the containment zone. Do not transport open vials across the lab.
Personal Protective Equipment (PPE)
-
Hands : Double Nitrile Gloves (0.11 mm min thickness). Change immediately upon splash.
-
Rationale: Sulfamidates are small molecules and may permeate standard latex.
-
-
Eyes : Chemical Splash Goggles.
-
Body : Lab coat with cuffed sleeves; long pants; closed-toe shoes.
Operational Workflow: Safe Weighing
This protocol minimizes exposure to moisture and the operator.
Figure 2: Safe handling workflow. Warming to room temperature before opening is critical to prevent condensation.
Reaction Setup & Quenching
-
Solvents : Use only anhydrous solvents (THF, DMF, DCM). Water content >50 ppm can stall the reaction or degrade the reagent.
-
Quenching (Disposal) :
-
Do not dispose of unreacted sulfamidate directly into organic waste.
-
Quench Protocol : Treat waste streams with 10% aqueous NaOH or aqueous ammonia for 1 hour.
-
Chemistry: Hydroxide/Ammonia acts as a nucleophile, forcibly opening the ring to form the water-soluble, non-alkylating salt.
-
Part 5: Emergency Procedures
Spill Management
-
Evacuate : Clear the immediate area.
-
PPE : Don full PPE (Double gloves, goggles, respiratory protection if powder is aerosolized).
-
Neutralization :
-
Cover the spill with a 10% Sodium Carbonate (
) solution or absorbent pads soaked in dilute ammonia. -
Allow to sit for 15 minutes to ensure ring opening.
-
-
Cleanup : Absorb with vermiculite/sand.[1] Dispose of as hazardous chemical waste.
First Aid
-
Skin Contact : Wash with soap and water for 15 minutes. Do not use alcohol (increases permeability).
-
Eye Contact : Flush with water for 15 minutes.[2] Seek medical attention immediately.
-
Inhalation : Move to fresh air.[2][3] If breathing is difficult, provide oxygen.
References
-
Dong, X. Q., & Zhang, X. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. Chemical Communications. Retrieved from [Link]
-
PubChem . (n.d.). 1,2,3-Oxathiazolidine 2,2-dioxide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimizing PROTAC Linkerology and Characterizing Ternary Complexes
Introduction: The Shift to Event-Driven Pharmacology
Proteolysis Targeting Chimeras (PROTACs) have revolutionized medicinal chemistry by shifting the paradigm from "occupancy-driven" inhibition to "event-driven" degradation. Unlike traditional small molecule inhibitors (SMIs) that require high systemic concentrations to maintain target occupancy, PROTACs act catalytically.[1] A single PROTAC molecule can induce the ubiquitination and subsequent proteasomal degradation of multiple copies of a Protein of Interest (POI).[1][2][3][4]
However, the efficacy of a PROTAC is not solely defined by its affinity for the target.[1] It is defined by its ability to form a stable, productive ternary complex (POI : PROTAC : E3 Ligase) that positions the target for ubiquitin transfer.[4][5][6][7][8]
This Application Note provides a rigorous framework for Linkerology —the rational design of the linker region—and details a validated TR-FRET protocol for quantifying ternary complex cooperativity (
Mechanistic Theory: Cooperativity and the Hook Effect[1][4][9]
To design effective degraders, one must master the thermodynamics of the ternary system.
The Cooperativity Factor ( )
The stability of the ternary complex is influenced by protein-protein interactions (PPIs) induced by the PROTAC.[4] This is quantified as cooperativity (
- (Positive Cooperativity): The PROTAC creates a "molecular glue" effect, where the POI and E3 ligase have favorable de novo interactions. This stabilizes the complex and leads to deeper degradation.
- (Negative Cooperativity): Steric clashes between the POI and E3 ligase destabilize the complex.
The Hook Effect
A unique feature of bifunctional molecules is the "Hook Effect" (autoinhibition). At high PROTAC concentrations, the equilibrium shifts toward the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex, resulting in a bell-shaped dose-response curve.[4][9]
Visualization: PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle and the competitive binary pathways that cause the Hook Effect.
Figure 1: The PROTAC catalytic cycle. Note that excess PROTAC concentration drives the formation of non-productive binary complexes (The Hook Effect).[4][9]
Protocol 1: Rational Linker Design Strategy
The linker is not merely a passive connector; it determines the spatial orientation (exit vectors) and physicochemical properties (tPSA, LogP) of the degrader.
Step 1: Exit Vector Analysis
Before synthesis, co-crystal structures of the POI and E3 ligase bound to their respective ligands must be analyzed.
-
Action: Identify solvent-exposed regions on the ligand that point toward the potential PPI interface.
-
Tool: Use modeling software (e.g., MOE, Schrödinger) to superimpose the POI and E3 ligase.
-
Goal: Minimize the distance between the ubiquitination zone (Lysine residues on POI) and the E2-loading site on the E3 ligase.
Step 2: Linker Composition Selection
Select the linker chemistry based on the required physicochemical profile.
| Linker Class | Composition | Advantages | Disadvantages | Best Use Case |
| PEG Chains | Polyethylene Glycol | High water solubility; Easy synthesis. | High TPSA; Poor membrane permeability; Oxidative liability. | Initial "fishing" for active degraders. |
| Alkyl Chains | Linear Carbon | Good permeability; Metabolic stability. | High lipophilicity (LogP); Low solubility. | Improving cell penetration of polar warheads. |
| Rigid Linkers | Piperazines, Alkynes | Reduced entropic penalty upon binding; Defined orientation. | Difficult synthesis; Requires precise structural data. | Optimizing |
Step 3: The "Linker Scan" Library
Do not synthesize one molecule. Synthesize a library varying in length by 2–3 atoms.
-
Protocol: Generate a library of 6 analogs:
-
2 x PEG (Short/Long)
-
2 x Alkyl (Short/Long)
-
2 x Rigid (e.g., Piperazine-based)
-
Protocol 2: TR-FRET Ternary Complex Assay
Objective: To quantify the equilibrium dissociation constant of the ternary complex (
Materials
-
Donor: Terbium (Tb) Cryptate-labeled E3 Ligase (e.g., Biotin-Cereblon + Tb-Streptavidin).
-
Acceptor: Fluorophore-labeled POI (e.g., HIS-tag POI + d2-anti-HIS antibody).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT, 0.1% BSA.
-
Plate: 384-well low-volume white microplate.
Experimental Workflow
1. Cross-Titration (Matrix Optimization)
Before testing compounds, determine the optimal concentration of Donor and Acceptor proteins to maximize the Signal-to-Background (S/B) ratio.
-
Matrix: Titrate POI (0–1000 nM) against E3 Ligase (fixed at 5 nM) in the presence of a known reference degrader (saturating conc.).
2. Competitive Ternary Formation Assay
This format measures the ability of the PROTAC to bridge the two proteins.
-
Step 1: Preparation of Protein Mix (2x)
-
Prepare a solution containing both the Donor-E3 and Acceptor-POI at their fixed optimal concentrations (determined in step 1, typically 5–10 nM).
-
-
Step 2: Compound Dilution
-
Prepare a 16-point serial dilution of the PROTAC in DMSO.
-
Dilute into assay buffer (keep DMSO < 1% final).
-
-
Step 3: Incubation
-
Add 10 µL of Protein Mix to the plate.
-
Add 10 µL of diluted PROTAC.
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate at Room Temperature for 60–120 minutes (equilibrium is slower for ternary complexes).
-
-
Step 4: Detection
-
Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm.
-
Emission 1: 620 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Data Analysis
Calculate the TR-FRET Ratio:
Plot the Ratio vs. log[PROTAC]. You will observe a bell-shaped curve .[5][9][12]
-
Peak:
(Maximum Ternary Complex). -
Falling Phase: Hook Effect (Binary Complex dominance).
Fit the rising phase to a hyperbolic binding equation to determine
Visualization: TR-FRET Workflow
Figure 2: Step-by-step workflow for the TR-FRET Ternary Complex Assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Bell Curve (Plateau) | Low compound concentration or low affinity. | Extend the concentration range to 100 µM. Verify binary binding first. |
| Low S/B Ratio (< 3) | Incorrect Donor/Acceptor distance. | The linker length may be too long/short for FRET transfer. Try swapping the fluorophores (Donor on POI, Acceptor on E3). |
| Compound Precipitation | Poor solubility at high concentrations. | Check the plate for turbidity. Add 0.01% Tween-20 or reduce max concentration. |
| Shift in | Slow kinetics. | Read the plate at 1h, 2h, and 4h. Ternary complexes with high cooperativity often have slow |
References
-
Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. Link
-
Hughes, S. J., et al. (2020). Application of TR-FRET to Measure the Formation of Ternary Complexes.[3] SLAS Discovery. Link
Sources
- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
synthesis of derivatives using (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Application Note: Enantioselective Synthesis of -Substituted Amines using (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Executive Summary
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a cyclic sulfamidate derived from L-alanine. It serves as a superior alternative to chiral aziridines and epoxides for the synthesis of complex amines. Unlike aziridines, which often suffer from competitive regio-isomeric ring opening and stability issues, this sulfamidate reagent offers:
-
Strict Regiocontrol: Nucleophilic attack occurs almost exclusively at the primary C5 position.
-
Stereochemical Retention: The chiral center at C4 remains unperturbed, preserving the enantiopurity of the L-alanine starting material.
-
Crystalline Stability: The reagent is a stable, crystalline solid (especially in its N-protected forms), simplifying handling and storage.
This guide provides validated protocols for reagent preparation, nucleophilic ring-opening (with C, N, O, and S nucleophiles), and subsequent deprotection to yield free amines.
Mechanistic Principles
The utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its reactivity as an activated chiral electrophile .
Reaction Pathway
The reaction proceeds via an
-
Regioselectivity: Attack at C5 (primary) is kinetically favored over C4 (secondary/chiral).
-
Stereochemistry: Since the nucleophile attacks C5, the C-O bond is broken, but the C4-N bond and the C4 chiral center are not involved in the bond-breaking/forming event. Therefore, the configuration at C4 is retained .
Visualization of Pathway
The following diagram illustrates the synthesis of the reagent and its divergent reactivity.
Figure 1: Synthetic workflow from L-Alanine to the functionalized amine product. Note the retention of stereochemistry throughout the pathway.
Experimental Protocols
Preparation of the Reagent (N-Boc Protected)
While the reagent is commercially available, in-house preparation is cost-effective for large-scale campaigns.
Reagents: N-Boc-L-alaninol, Thionyl Chloride (
Step 1: Cyclization to Sulfamidite
-
Dissolve N-Boc-L-alaninol (1.0 equiv) in dry DCM (
). -
Add Imidazole (4.0 equiv) and cool to
. -
Add
(1.2 equiv) dropwise. -
Warm to RT and stir for 2 hours.
-
Workup: Quench with water, extract with DCM, wash with brine. Dry over
and concentrate. Note: The sulfamidite is often an oil and is used directly.
Step 2: Oxidation to Sulfamidate
-
Dissolve the crude sulfamidite in MeCN/H2O (1:1).
-
Add catalytic
( equiv) and (1.5 equiv). -
Stir at
for 1 hour, then RT for 1 hour. -
Workup: Dilute with ether, wash with water/brine. Filter through a pad of Celite to remove Ru residues.
-
Purification: Recrystallize from Hexanes/EtOAc to yield white crystals.
Ring Opening with Heteroatom Nucleophiles (O, S, N)
This protocol is ideal for synthesizing chiral amino-ethers, thio-ethers, and diamines.
Scope: Phenols, Alcohols, Thiols, Secondary Amines.
Protocol:
-
Activation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% disp., 1.1 equiv) in dry DMF.
-
Nucleophile Addition: Add the nucleophile (Phenol/Thiol, 1.1 equiv) at
. Stir for 30 min to generate the anion. -
Reaction: Add a solution of (4S)-N-Boc-4-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 equiv) in DMF dropwise.
-
Conditions: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of sulfamidate).
-
Quench: Carefully add saturated
. -
Isolation: Extract with EtOAc. The product is the N-sulfamate intermediate (often stable).
Data Summary: Heteroatom Nucleophiles
| Nucleophile Class | Base / Solvent | Temp | Typical Yield (Intermediate) | Notes |
| Phenols (Ar-OH) | NaH / DMF | RT | 85-95% | Excellent regioselectivity. |
| Thiols (R-SH) | RT | 90-98% | Highly reactive; milder base preferred. | |
| Amines (R2-NH) | None or DBU / MeCN | 70-85% | Primary amines may require bis-alkylation control. |
Ring Opening with Carbon Nucleophiles (C-C Bond Formation)
This protocol enables the synthesis of
Protocol A: Stabilized Carbanions (e.g., Malonates)
-
Treat Dimethyl malonate (1.5 equiv) with NaH (1.5 equiv) in THF at
. -
Add the Sulfamidate (1.0 equiv).
-
Heat to reflux (
) for 4–6 hours.
Protocol B: Organometallics (Grignard/Cu-Catalyzed) Why Copper? Uncatalyzed Grignard reagents can sometimes attack the Sulfur atom. Copper(I) salts direct the attack to the Carbon (C5).
-
Catalyst: Suspend CuCN or CuI (
) in dry THF at . -
Reagent: Add the Grignard reagent (
, 2.0 equiv) slowly. Stir for 15 min to form the cuprate species. -
Addition: Add the Sulfamidate (1.0 equiv) in THF dropwise.
-
Warm: Allow to warm slowly to RT overnight.
-
Workup: Quench with sat.
(9:1) to sequester copper.
Deprotection (Hydrolysis of N-Sulfamate)
The ring-opening product is an N-protected amine bearing an N-sulfonate group (
Standard Method:
-
Dissolve the intermediate in THF or MeOH.
-
Add 20% aqueous
(or HCl). -
Stir at RT for 6–12 hours. (Note: The N-Boc group is acid-labile and will also be removed under these conditions, yielding the primary amine salt).
-
Selective Deprotection: If N-Boc retention is desired, specific mild conditions (e.g., pyridine/water reflux) may be attempted, but typically the sulfamate hydrolysis requires conditions that also cleave Boc.
Troubleshooting & Optimization
Regioselectivity Issues
-
Symptom: Low yield or complex mixture.
-
Cause: Nucleophilic attack at Sulfur (S) instead of Carbon (C5).
-
Solution:
-
Use "softer" nucleophiles.
-
For Grignard reagents, always use CuI catalysis.
-
Ensure the N-protecting group is electron-withdrawing (Boc, Cbz) to activate the C5 carbon.
-
Hydrolysis Resistance
-
Symptom: N-sulfamate persists after acid treatment.
-
Cause: Steric bulk or insufficient acid strength.
-
Solution: Increase temperature to
or use anhydrous HCl in Dioxane. Note that this will definitely remove the N-Boc group.
References
-
Meléndez, R. E., & Lubell, W. D. (2003).
-
Source:
-
-
Alagona, G., et al. (2008). Crystal Structure Analysis and Reactivity of N-Alkyl- and N-Acyldioxathiazinanes. Heterocycles, 76(2), 1121.[1]
-
Source:
-
-
Cohen, S. B., & Halcomb, R. L. (2002). Application of Cyclic Sulfamidates for the Synthesis of 1,4-Diazepines. Journal of the American Chemical Society, 124(11).
-
Source:
-
-
Posakony, J. J., et al. (2002).
-
Source:
-
Application Note: Strategic Implementation of Site-Selective C-H Functionalization in Natural Product Synthesis
Executive Summary & Paradigm Shift
Traditionally, the "Logic of Chemical Synthesis" (as defined by E.J. Corey) relied heavily on functional group interconversion (FGI). A pre-existing functional group was required to install the next.[1] This dependency often necessitated lengthy protection/deprotection sequences to carry a reactive handle through a synthesis.
The Paradigm Shift: Site-selective C-H functionalization decouples synthetic planning from pre-existing handles. By treating the ubiquitous C–H bond not as an inert framework but as a latent functional group, researchers can:
-
Shorten Step Count: Bypass FGI sequences.
-
Enable Late-Stage Diversification: modify complex natural product cores (e.g., terpenes, alkaloids) at the very end of a synthesis to generate analog libraries for SAR (Structure-Activity Relationship) studies.
-
Access "Hidden" Topology: Functionalize positions that are sterically or electronically difficult to access via traditional nucleophilic/electrophilic chemistry.
This guide details two high-impact protocols: Fe(PDP)-catalyzed aliphatic oxidation (innate control) and Ir-catalyzed borylation (steric control).
Strategic Analysis: Retrosynthetic Logic
The following diagram illustrates the fundamental difference between traditional retrosynthesis and C-H functionalization logic.
Figure 1: Comparison of step economy between traditional FGI routes and C-H functionalization strategies.
Protocol A: Fe(PDP)-Catalyzed Aliphatic C-H Oxidation[1][2][3][4][5]
Objective: Selective hydroxylation of unactivated
Critical Reagents & Equipment
-
Catalyst: ₂ (White’s Catalyst).
-
Oxidant: 50% wt. H₂O₂ (aq). Note: Commercial 30% or 50% is acceptable, but concentration must be known.
-
Additive: Acetic Acid (AcOH).[2]
-
Solvent: Acetonitrile (MeCN).
-
Equipment: Syringe pump (Essential for slow addition).
Step-by-Step "Slow Addition" Protocol
Why Slow Addition? The active iron-oxo species is prone to dimerization and self-deactivation. Slow addition keeps the steady-state concentration of the oxidant low, favoring the reaction with the substrate over catalyst decomposition.
-
Substrate Preparation:
-
Dissolve substrate (1.0 equiv, e.g., 0.3 mmol) in MeCN (0.5 mL) in a 20 mL vial containing a stir bar.
-
Add AcOH (0.5 equiv).
-
-
Catalyst Solution Preparation:
-
In a separate vial, dissolve Fe(PDP) (5 mol%) in MeCN (0.5 mL).
-
-
Oxidant Solution Preparation:
-
Prepare a solution of H₂O₂ (1.2 equiv) in MeCN (Total volume matched to catalyst solution, e.g., 0.5 mL).
-
-
Simultaneous Addition:
-
Load the Catalyst Solution and Oxidant Solution into two separate syringes.
-
Using a syringe pump, add both solutions simultaneously to the substrate vial over 45–60 minutes at room temperature.
-
-
Workup:
-
Concentrate MeCN in vacuo.
-
Dilute with EtOAc, wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.
-
Optimization: The "Iterative Addition" Method
If conversion is low (<50%) but selectivity is high, do not simply increase the initial loading. Instead, perform the reaction iteratively.
| Iteration | Catalyst Added | Oxidant Added | Action |
| Cycle 1 | 5 mol% | 1.2 equiv | Run standard slow addition (60 min). |
| Check | - | - | Take aliquot for TLC/LCMS. If SM remains: |
| Cycle 2 | +5 mol% | +1.2 equiv | Add fresh reagents to the same vial (slow add). |
| Cycle 3 | +5 mol% | +1.2 equiv | Repeat if necessary. |
Data Validation (Case Study: Artemisinin):
-
Substrate: (+)-Artemisinin.
-
Conditions: Fe(PDP) (25 mol% total via iterative addition), H₂O₂.
-
Result: 54% Yield of 10-hydroxyartemisinin (single isomer).
-
Insight: Oxidation occurs at the most electron-rich, sterically accessible tertiary C-H bond, preserving the delicate endoperoxide bridge.
Protocol B: Iridium-Catalyzed Steric C-H Borylation
Objective: Installation of a boronic ester (Bpin) on aromatic/heteroaromatic rings. Mechanism: The active species is an Ir(III)-tris(boryl) complex. Selectivity is almost exclusively steric , preferring C-H bonds distal to substituents (meta/para selectivity). Key Reference: Hartwig, J. F. et al. Chem. Rev.[3]2010 , 110, 890.
Critical Reagents[7]
-
Precursor: [Ir(COD)(OMe)]₂ (Air stable solid).
-
Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) or TMP (3,4,7,8-tetramethyl-1,10-phenanthroline).
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron).
-
Solvent: Hexane, THF, or MTBE (Anhydrous).
Experimental Workflow (Inert Atmosphere)
-
Catalyst Pre-formation (Glovebox or Schlenk):
-
In a vial, mix [Ir(COD)(OMe)]₂ (1.5 mol%) and dtbpy (3 mol%).
-
Add B₂pin₂ (1.0–1.2 equiv) and solvent (2 mL).
-
Observation: The solution will turn dark brown/red upon formation of the active species. Stir for 5–10 mins.
-
-
Reaction:
-
Add the substrate (1.0 equiv) to the catalyst mixture.
-
Seal the vessel (pressure tube or crimp vial).
-
Heat to 60–80 °C for 4–16 hours.
-
-
Workup:
-
Cool to RT.
-
Pass through a short plug of silica (eluting with CH₂Cl₂/EtOAc) to remove the catalyst.
-
Note: Bpin esters can be unstable on silica for long periods; rapid filtration is best.
-
Strategic Application Data
| Substrate Type | Regioselectivity | Yield | Notes |
| 1,3-Disubstituted Arene | Meta (C5 position) | >85% | Avoids the sterically crowded C2 (between substituents). |
| Indole (N-protected) | C3 position | >90% | Unless C3 is blocked, then C7/C6 (steric dependent). |
| Pyridines | Meta/Para to Nitrogen | 60-80% | Basic N can inhibit catalyst; use excess B₂pin₂ or Lewis acid. |
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Fe(PDP) system, highlighting the critical "Rebound" step where stereochemistry is determined.
Figure 2: Catalytic cycle of Fe(PDP) oxidation. The red dotted line represents the dimerization pathway suppressed by the "Slow Addition" protocol.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Fe(PDP): Low Conversion | Catalyst dimerization (Solution turned yellow/orange precipitate). | Decrease addition rate. Ensure rigorous stirring. Switch to iterative addition (3 x 5 mol%). |
| Fe(PDP): Low Selectivity | Substrate has multiple electronically similar sites. | Switch to Fe(CF₃-PDP) (more electron-deficient catalyst) to increase sensitivity to electronic differences. |
| Ir-Borylation: No Reaction | Catalyst poisoning by basic amines (e.g., pyridine, imidazole). | Pre-complex basic nitrogens with BF₃ or use bulky ligands (TMP) instead of dtbpy. |
| Ir-Borylation: Protodeboronation | Product instability during workup. | Avoid silica gel. Use neutral alumina or crystallize directly. |
References
-
Fe(PDP) Discovery & Mechanism: Chen, M. S.; White, M. C. "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science2007 , 318, 783–787.
-
Slow Addition Protocol: Vermeulen, N. A.; Chen, M. S.; White, M. C.[4] "The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol." Tetrahedron2009 , 65, 3042–3051.
-
Ir-Catalyzed Borylation Review: Hartwig, J. F.[3] "Regioselectivity of the Borylation of Alkanes and Arenes." Chem. Soc. Rev.[5]2011 , 40, 1992–2002.
-
Late-Stage Functionalization in Drug Discovery: Cernak, T.; Dykstra, K. D.; Tyagarajan, S.; Vachal, P.; Krska, S. W. "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chem. Soc. Rev.[5]2016 , 45, 546–576.
-
Steric Control in Borylation: Partridge, B. M.; Hartwig, J. F.[3] "Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation." Org.[3][5][6][7][8] Lett.2013 , 15, 140–143.[3]
Sources
- 1. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newerainstruments.com [newerainstruments.com]
- 3. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
considerations for scale-up synthesis with (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Application Note: Scale-Up Synthesis of (4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione
Executive Summary
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (derived from L-alaninol) is a critical chiral electrophile used to introduce alanine motifs with inversion of configuration via
Retrosynthetic Strategy & Route Selection
The industrial standard for synthesizing cyclic sulfamidates involves a two-step sequence from the corresponding amino alcohol.
-
Step 1: Cyclization of L-alaninol with thionyl chloride (
) to form the cyclic sulfamidite (intermediate). -
Step 2: Oxidation of the sulfamidite to the sulfamidate using Ruthenium(III) chloride (
) and Sodium Periodate ( ).[1]
Why this route?
-
Atom Economy: Direct cyclization utilizes the native chirality of the starting material.
-
Stereochemical Integrity: The stereocenter at C4 is preserved throughout the sequence.
-
Scalability: Reagents are inexpensive, though the oxidation step requires engineering controls.
Reaction Scheme
Figure 1: Two-step synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione.
Detailed Scale-Up Protocol
Step 1: Formation of the Cyclic Sulfamidite
Objective: Cyclize L-alaninol without racemization.
Critical Process Parameter (CPP): Temperature control during
Materials:
-
L-Alaninol (1.0 equiv)
-
Thionyl Chloride (
, 1.2 equiv) -
Imidazole (4.0 equiv) or Triethylamine (2.5 equiv)
-
Dichloromethane (DCM) or Toluene (10 L/kg substrate)
Protocol:
-
Charge the reactor with L-alaninol and base (Imidazole) in DCM. Cool to -40°C .
-
Note: Imidazole is preferred over
for cleaner reaction profiles on scale, acting as an HCl scavenger and nucleophilic catalyst.
-
-
Dose
(diluted in DCM) slowly over 2–4 hours.-
Exotherm Alert: Maintain internal temperature
.
-
-
Warm to Room Temperature (RT) over 2 hours and stir until conversion is >98% (monitor by TLC/HPLC).
-
Quench with water. Separate phases.
-
Wash organic layer with dilute citric acid (to remove imidazole) and brine.
-
Concentrate to yield the diastereomeric mixture of sulfamidites.
-
Insight: The sulfamidite exists as two diastereomers (due to the new chiral center at Sulfur). Separation is not required as both oxidize to the same achiral sulfone.
-
Step 2: Oxidation to Cyclic Sulfamidate (The Critical Step)
Objective: Oxidize S(IV) to S(VI).
Safety Hazard:[2] The reaction is highly exothermic.
Materials:
-
Cyclic Sulfamidite (from Step 1)[1]
- (0.1 mol%)
- (1.1–1.5 equiv)
-
Solvent:
(1:1 ratio)
Protocol:
-
Dissolve the sulfamidite in acetonitrile (
) and cool to 0–5°C . -
Add
catalyst. The solution will turn dark. -
Dose
as a solid or slurry in portions.-
Engineering Control: This is the heat-generating step. Do not add the next portion until the exotherm subsides. Maintain T < 10°C.
-
-
Stir at 5–10°C for 2–4 hours.
-
Quench excess oxidant by adding Isopropanol (0.5 equiv) or saturated
. Stir for 30 mins.-
Visual Check: The reaction mixture should turn from bright yellow/orange (active Ru) to black/green (reduced Ru).
-
-
Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) or DCM.
-
Ru Removal: Filter the organic layer through a pad of Celite or Silica to trap precipitated Ruthenium salts.
-
Scale-Up Tip: For >1kg batches, stirring with activated charcoal or a metal scavenger (e.g., SiliaMetS®) is more effective than passive filtration.
-
Purification: Crystallization vs. Chromatography
For scale-up, column chromatography is cost-prohibitive. This compound is a crystalline solid (
Crystallization Protocol:
-
Solvent Swap: Concentrate the crude organic extract to a thick oil/solid.
-
Dissolution: Dissolve in minimal hot Ethyl Acetate (approx. 50–60°C).
-
Anti-solvent: Slowly add n-Heptane or Hexanes until turbidity persists.
-
Cooling: Cool gradually to RT, then to 0°C with slow agitation.
-
Filtration: Collect white crystals. Wash with cold Heptane.
-
Drying: Vacuum dry at <40°C (sulfamidates can be thermally sensitive over long periods).
Data Summary Table:
| Parameter | Specification | Note |
| Appearance | White Crystalline Solid | Yellow tint indicates Ru contamination. |
| Melting Point | 113–115°C | Sharp range indicates high purity. |
| Yield (2 steps) | 75–85% | Losses primarily in crystallization mother liquor. |
| Enantiomeric Excess | >99% ee | Preserved from L-Alaninol. |
| Storage | < 4°C, Desiccated | Hydrolysis risk if exposed to moisture. |
Process Safety & Decision Logic
The following logic flow describes the critical decision points during the oxidation phase to prevent thermal runaway.
Figure 2: Operational logic for the exothermic oxidation step.
Troubleshooting & Expert Insights
-
Issue: Product is gray or green.
-
Cause: Ruthenium carryover.[3]
-
Fix: Recrystallize again, or treat the organic solution with aqueous EDTA or a thiol-based scavenger resin before crystallization.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of the sulfamidate during aqueous workup.
-
Fix: Perform the workup quickly and keep the aqueous phase cold. Do not store the product in wet solvent.
-
-
Issue: "Stuck" Oxidation.
-
Cause: Catalyst poisoning.
-
Fix: Add a fresh aliquot of
(0.05 mol%). Ensure the pH is not too acidic (buffer with if necessary, though usually not required for this substrate).
-
References
-
Posakony, J. J., et al. "Synthesis of chiral cyclic sulfamidates." Journal of Organic Chemistry, 2002.
- Foundational method for sulfamid
-
Gao, Y., & Sharpless, K. B. "Asymmetric synthesis of chiral cyclic sulfates." Journal of the American Chemical Society, 1988.
- Establishes the RuCl3/NaIO4 oxid
-
Melendez, R. E., & Lubell, W. D. "Synthesis and reactivity of cyclic sulfamidates." Tetrahedron, 2003.
- Comprehensive review of reactivity and stability.
-
Apollo Scientific. "(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine Safety Data Sheet."
- Safety and handling data for the N-protected analog (relevant for hazard assessment).
Sources
Application Notes and Protocols: A Guide to Reaction Workup and Purification in Organic Synthesis
Introduction
The successful synthesis of a chemical compound does not conclude with the completion of the reaction. The crude mixture present in the reaction vessel is a complex matrix of the desired product, unreacted starting materials, reagents, catalysts, and byproducts. Therefore, a systematic approach to isolate and purify the target compound is a critical and often challenging phase of organic synthesis. The importance of rigorous workup and purification cannot be overstated, as impurities can lead to erroneous analytical data, failed subsequent reactions, and compromised biological activity in drug development.[1][2] This guide provides a detailed overview of the core principles, field-proven protocols, and troubleshooting strategies for common reaction workup and purification procedures, designed for researchers and professionals in the chemical sciences.
Section 1: The Reaction Workup - Initial Isolation and Cleanup
The "workup" refers to the series of steps performed immediately after a reaction is deemed complete to separate the product from the bulk of the reaction mixture.[3][4][5] This initial cleanup phase prepares the crude product for fine purification.
Quenching: Safely Halting the Reaction
Causality: The first step in a workup is often to "quench" the reaction. This involves the deactivation of any highly reactive reagents to ensure the mixture is safe to handle and to prevent the formation of unwanted side products during subsequent manipulations.[6][7][8] For instance, potent reagents like organolithiums or lithium aluminum hydride will react violently with air or water if not neutralized in a controlled manner.[7] The choice of quenching agent is critical; it must react completely with the excess reagent without affecting the desired product.
General Protocol: Quenching a Reaction
-
Cooling: Before adding the quenching agent, cool the reaction vessel in an ice/water bath. This is crucial for highly exothermic reactions to dissipate heat and prevent a dangerous thermal runaway.[9][10]
-
Slow Addition: Add the quenching agent dropwise or in small portions with vigorous stirring. A rapid addition can cause an uncontrolled exotherm or excessive gas evolution.[11]
-
Monitor: Observe the reaction for signs of completion of the quench, such as the cessation of gas evolution or a color change.
-
Safety: Always perform quenching in a fume hood, wearing appropriate personal protective equipment (PPE). Be aware of flammable gases (e.g., H₂ from hydride reagents, butane from n-BuLi) that may be produced.[7]
Common Quenching Scenarios:
-
Organometallics (e.g., Grignard, Organolithiums): Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Metal Hydrides (e.g., LiAlH₄, NaBH₄): Quench cautiously by the sequential, slow addition of ethyl acetate, followed by methanol, and then water.
-
Strong Acids: Neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent frequently to release CO₂ gas.[13]
-
Strong Bases: Neutralize with a dilute acid like 1M HCl or saturated aqueous NH₄Cl.
Liquid-Liquid Extraction (LLE): The Workhorse of Workups
Principle: Liquid-liquid extraction is a cornerstone technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14][15] The compound of interest partitions between the two layers according to its distribution coefficient (K), allowing for its separation from water-soluble impurities.[16]
Application Note: Selecting the Right Extraction Solvent
-
Immiscibility: The solvent must not be miscible with the first phase (usually water). Common choices include ethyl acetate, diethyl ether, and dichloromethane.
-
Solubility: The target compound should be highly soluble in the extraction solvent, while impurities should be poorly soluble.
-
Volatility: A lower boiling point simplifies solvent removal later.
-
Safety: Consider toxicity and flammability.
Protocol: Performing a Liquid-Liquid Extraction
-
Combine Layers: Transfer the quenched reaction mixture and the chosen organic solvent to a separatory funnel of appropriate size (should not be more than two-thirds full).
-
Invert and Vent: Stopper the funnel, invert it gently, and immediately open the stopcock to release any pressure buildup. This is especially important when using bicarbonate washes.[13]
-
Shake: Close the stopcock and shake the funnel for 30-60 seconds to ensure thorough mixing and allow the solute to partition between the layers.
-
Separate: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the bottom layer. Then, pour the top layer out through the top opening of the funnel to avoid re-contaminating the layers.
-
Repeat: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[11][17]
-
Wash: The combined organic layers can be "washed" with specific aqueous solutions to remove different types of impurities.
-
Water Wash: Removes highly polar, water-soluble impurities.[3]
-
Brine (Saturated NaCl) Wash: Removes the bulk of dissolved water from the organic layer and helps to break emulsions.[18]
-
Acid/Base Washes: A dilute acid wash (e.g., 1M HCl) removes basic impurities (like amines), while a basic wash (e.g., 1M NaOH or sat. NaHCO₃) removes acidic impurities (like carboxylic acids).[12]
-
Troubleshooting LLE: A common issue is the formation of an emulsion , a stable suspension of one liquid in the other.[13] To break an emulsion:
-
Allow the funnel to stand undisturbed for a longer period.
-
Add a saturated brine solution, which increases the ionic strength of the aqueous layer.[19]
-
Gently swirl or stir the layers with a glass rod.
-
Filter the mixture through a pad of Celite.[19]
Drying the Organic Phase
Causality: After extraction, the organic layer is saturated with trace amounts of water, which must be removed before solvent evaporation to prevent contamination of the final product.[20] Anhydrous inorganic salts, known as drying agents, are used to absorb this water by forming hydrates.[14][20]
Application Note: Choosing a Drying Agent The choice of drying agent depends on the solvent and the compound's properties.
| Drying Agent | Capacity | Speed | Acidity | Common Use |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | General purpose, good for initial drying.[20][21] |
| Magnesium Sulfate (MgSO₄) | Moderate | Fast | Weakly Acidic | Fast and efficient, but can be messy.[18][20][21] |
| Calcium Chloride (CaCl₂) | High | Fast | Lewis Acidic | Very effective but can complex with alcohols, amines, and carbonyls.[21] |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Basic | Used for drying basic compounds.[21] |
Protocol: Drying an Organic Solution
-
Transfer the combined organic extracts to an Erlenmeyer flask.
-
Add a small amount of the anhydrous drying agent and swirl the flask.
-
Observe the agent's behavior. If it clumps together, water is still present.[20]
-
Continue adding small portions of the drying agent until some of it remains free-flowing and powder-like in the solution.[20]
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Remove the drying agent by gravity filtration, decantation, or by filtering through a small plug of cotton or glass wool in a pipette.
-
The dried organic solution is now ready for solvent removal (e.g., via rotary evaporation).
Section 2: Purification Techniques - Achieving Analytical Purity
Once a crude product is isolated, further purification is almost always necessary. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Crystallization & Recrystallization
Principle: This powerful technique purifies solids based on the principle that most compounds are more soluble in a hot solvent than in a cold one.[22] As a hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while impurities remain dissolved in the "mother liquor".[2][22][23]
Application Note: The Art of Solvent Selection The ideal solvent should:
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.[2][24]
-
Not react with the compound.[2]
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point.
-
Saturation: Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.[22][25]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[25]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals completely, either by air-drying on the filter or in a vacuum oven.
Distillation
Principle: Distillation separates liquid components of a mixture based on differences in their boiling points.[26][27][28] The liquid is heated to its boiling point, the vapor is condensed back into a liquid, and this "distillate" is collected.[27]
Application Note: Guide to Distillation Methods
| Method | Principle of Separation | When to Use |
| Simple Distillation | Large difference in boiling points (>70 °C).[27] | Purifying a solvent; separating a liquid from non-volatile solids.[27] |
| Fractional Distillation | Small difference in boiling points (<70 °C).[1][27] | Separating a mixture of two or more volatile liquids. |
| Vacuum Distillation | Lowering pressure to reduce boiling point. | Purifying high-boiling (>150 °C) or thermally sensitive compounds.[26][27] |
| Steam Distillation | Compound is co-distilled with water at a lower temperature. | Purifying immiscible, high-boiling, heat-sensitive compounds (e.g., essential oils).[26] |
Chromatography
Principle: Chromatography is a highly versatile class of techniques that separates components of a mixture based on their differential distribution between a stationary phase (a solid or liquid-coated solid) and a mobile phase (a liquid or gas).[25][26] In preparative organic chemistry, flash column chromatography is the most common method.[29]
Application Note: Thin-Layer Chromatography (TLC) Before performing a column, TLC is used as a rapid, small-scale analytical tool to:
-
Monitor the progress of a reaction.
-
Determine the number of components in a mixture.
-
Select an appropriate solvent system (eluent) for column chromatography.
Protocol: Performing Flash Column Chromatography
-
Column Preparation: Pack a glass column with the stationary phase (most commonly silica gel) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading") and add this to the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the mobile phase through the stationary phase at a rapid flow rate.[30]
-
Separation: Components will travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds typically elute first.
-
Fraction Collection: Collect the eluent in a series of tubes (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified compound.
Section 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Not Found After Workup | Product is water-soluble; Product is volatile and was lost during evaporation; Product adhered to drying agent or filter paper. | Check the aqueous layer via TLC or extraction.[31] Check the solvent trap on the rotary evaporator.[31] Suspend filtration media in a solvent and check via TLC.[31] |
| Persistent Emulsion During LLE | High concentration of detergents/soaps; Chlorinated solvents; Strongly basic solutions. | Add brine (sat. NaCl).[19] Allow to stand without shaking. Filter the entire mixture through Celite. |
| Product Fails to Crystallize | Solution is not saturated (too much solvent); Presence of "oily" impurities inhibiting crystal lattice formation. | Evaporate some of the solvent and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of the pure compound. |
| Low Recovery from Column | Compound is too polar and stuck on the column; Compound degraded on the silica gel (if acid-sensitive). | Increase the polarity of the eluent. Run the column with a solvent system containing a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| Gooey/Oily Precipitate Forms | Insoluble byproducts or polymer formation. | Continue washing with water to dissolve as much as possible. Use a larger amount of drying agent to absorb the material, then filter.[13] |
References
- The Purification of Organic Compound: Techniques and Applic
-
Methods of purification of organic compounds. BYJU'S. Available from: [Link]
- SOP: CRYSTALLIZ
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available from: [Link]
-
How To: Purify by Distillation. University of Rochester Department of Chemistry. Available from: [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available from: [Link]
-
Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available from: [Link]
-
Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]
-
Distillation Techniques for Organic Purification. Scribd. Available from: [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.
-
Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available from: [Link]
-
Drying Agents. Chemistry LibreTexts. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available from: [Link]
- Liquid-liquid extraction principles. University of Manchester.
-
Principles of Liquid-Liquid Extraction. Scribd. Available from: [Link]
-
Liquid–liquid extraction. Wikipedia. Available from: [Link]
-
Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil. Available from: [Link]
-
Troubleshooting: The Workup. University of Rochester. Available from: [Link]
- Understanding Quenching in Chemistry: A Crucial Process.
-
Workup: Drying Methods. University of Rochester Department of Chemistry. Available from: [Link]
-
How does quenching work? Reddit. Available from: [Link]
- Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. Available from: [Link]
-
Scale-up Reactions. Division of Research Safety - Illinois. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
-
How Is Chromatography Used for Purification? Moravek. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. Available from: [Link]
-
Work-up. Wikipedia. Available from: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. Available from: [Link]
- Best Practices for Working with Chemical Reactions in the Lab. Medium.
-
What is quenching, and what is the use of it in chemistry? Quora. Available from: [Link]
-
What is the purpose of a quench? Reddit. Available from: [Link]
-
Quenching (fluorescence). Wikipedia. Available from: [Link]
-
Problems with extractions. Chemistry Teaching Labs - University of York. Available from: [Link]
-
How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Available from: [Link]
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Work-up - Wikipedia [en.wikipedia.org]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Understanding Quenching in Chemistry: A Crucial Process - Oreate AI Blog [oreateai.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. labproinc.com [labproinc.com]
- 11. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Troubleshooting [chem.rochester.edu]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 16. Liquid-Liquid Extraction Principle, Techniques and Optimization [kjhil.com]
- 17. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. Workup [chem.rochester.edu]
- 19. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Drying solvents and Drying agents [delloyd.50megs.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. science.uct.ac.za [science.uct.ac.za]
- 24. physics.emu.edu.tr [physics.emu.edu.tr]
- 25. studymind.co.uk [studymind.co.uk]
- 26. byjus.com [byjus.com]
- 27. How To [chem.rochester.edu]
- 28. scribd.com [scribd.com]
- 29. moravek.com [moravek.com]
- 30. orgsyn.org [orgsyn.org]
- 31. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione Reactions
Welcome to the technical support center for researchers utilizing (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione and its derivatives. This guide is designed to provide field-proven insights and troubleshooting strategies for common challenges encountered during its application in synthesis. As a potent chiral building block, this cyclic sulfamidate is invaluable for creating stereodefined amines, which are crucial in pharmaceutical development.[1][2] However, its reactivity profile can lead to specific byproducts. This resource provides a structured, question-and-answer approach to help you identify, understand, and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity
This section addresses fundamental questions about the reactivity of cyclic sulfamidates to build a foundational understanding.
Question 1: What is the primary reaction pathway for (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione, and what is the expected product?
The principal reaction is a nucleophilic attack resulting in the ring-opening of the oxathiazolidine. This typically proceeds via an SN2 mechanism, where a nucleophile attacks the stereogenic carbon (C4), leading to an inversion of configuration. The driving force is the relief of ring strain and the formation of a stable sulfate leaving group. The expected product is a β-substituted aminosulfate, which can then be hydrolyzed to yield a chiral β-amino alcohol or further manipulated. Five-membered cyclic sulfamidates are particularly prone to this regioselective ring-opening at the carbon adjacent to the oxygen atom.[3]
Caption: Figure 1. General SN2 ring-opening pathway.
Question 2: My reaction with an N-unprotected sulfamidate is very slow or fails to proceed. Why is this happening?
This is a common and well-documented observation. N-unprotected five-membered sulfamidates are often significantly less reactive towards nucleophiles than their N-protected counterparts (e.g., N-Boc, N-Cbz).[4][5]
-
Causality: The free N-H group is acidic. In the presence of a basic nucleophile or base, it can be deprotonated to form an anionic nitrogen. This negative charge reduces the electrophilicity of the adjacent carbon atoms (C4 and C5), making them less susceptible to nucleophilic attack. Furthermore, the resulting anion can act as a competitive nucleophile itself, leading to undesired side reactions. For this reason, the majority of successful ring-opening reactions reported in the literature utilize N-alkyl or N-carbonyl-protected sulfamidates.[4][5]
Question 3: What are the most common classes of byproducts I should expect?
Byproducts generally arise from three main competing pathways:
-
Hydrolysis: Reaction with trace amounts of water in the solvent or on glassware.
-
Elimination: Particularly with basic nucleophiles, leading to unsaturated products.
-
Deprotection/Side Reactions of Protecting Groups: If using an N-protected sulfamidate (e.g., N-Boc), the protecting group itself can react under certain conditions.
The following troubleshooting guide will delve into how to identify each of these.
Part 2: Troubleshooting Guide - From Observation to Solution
This section is structured to address specific experimental problems and guide you through a logical troubleshooting process.
Caption: Figure 3. Competing reaction pathways.
Part 3: Analytical Protocols & Data
Protocol: Systematic Analysis of Crude Reaction Mixture
-
Initial Work-up: After quenching the reaction, perform a standard aqueous work-up. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
NMR Sample Preparation: Dissolve a small amount of the crude oil/solid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
LC-MS Acquisition: Prepare a dilute solution of the crude material in a suitable solvent (e.g., methanol, acetonitrile) and analyze via LC-MS to obtain molecular weights of the major components.
-
Data Interpretation: Use the table below to correlate observed signals with potential structures.
Table 1: Characteristic NMR and MS Data for Identification
| Compound Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Expected [M+H]⁺ (m/z) |
| Starting Material (N-Boc protected) | 4.0-5.0 (m, CH), 3.5-4.5 (m, CH₂), 1.5 (s, 9H, Boc), 1.4 (d, 3H, Me) | ~75-85 (CH), ~50-60 (CH₂), ~150 (C=O), 82 (t-Bu C), 28 (t-Bu Me), ~15-20 (Me) | 238.1 |
| Desired Product (Ring-opened with Nu) | Varies with nucleophile. Disappearance of diastereotopic CH₂ signals. Appearance of new signals from Nu. | Varies with nucleophile. | 238.1 + MW of NuH |
| Hydrolysis Byproduct | Broad, exchangeable OH/NH signals. Loss of constrained ring signals. | Signals consistent with an acyclic amino alcohol backbone. | 256.1 |
| Elimination Byproduct | 5.0-6.5 (m, vinylic protons). | 110-140 (sp² carbons). | 238.1 (Isomer) |
Note: Chemical shifts are approximate and can vary based on solvent and specific structure. The stability and reactivity of oxazolidine derivatives can be highly dependent on substituents. [6]
References
-
Darensbourg, D. J., et al. (2015). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Chemical Science, 6(7), 4148–4157. [Link]
-
Ariza, X., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry, 82(23), 12246–12254. [Link]
-
Ariza, X., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. Universidad de La Rioja ResearchGate. [Link]
-
El-Sayed, M. A.-M. (2005). Synthesis of New Oxazolidinethiones and Their Ring Opening Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(4), 935-944. [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Coordination Chemistry Reviews, 256(21-22), 2689-2701. [Link]
-
Chen, J. R., et al. (2018). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Angewandte Chemie International Edition, 57(3), 694-716. [Link]
-
Darensbourg, D. J., et al. (2015). Intramolecular ring-opening from a CO 2 -derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO 2 ] coupling. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 28(1), 163. [Link]
-
Rossi, S., et al. (2022). Diastereoselective Synthesis of Chiral Oxathiazine 2-Oxide Scaffolds as Sulfinyl Transfer Agents. Advanced Synthesis & Catalysis, 364(10), 1695-1700. [Link]
-
Organic Syntheses Procedure. (4S)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. [Link]
-
ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... ResearchGate. [Link]
-
Magdolen, P., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3465-3475. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Troubleshooting & Optimization
Status: ONLINE | Agent: Senior Application Scientist | Ticket: #8842-RXN
Introduction
Welcome to the Reaction Optimization Support Center. As drug discovery moves toward increasingly complex scaffolds, "standard" conditions often fail. This guide goes beyond basic textbook advice, focusing on the mechanistic root causes of failure in high-value transformations.
We treat every failed reaction not as a mistake, but as a data point revealing the underlying physical chemistry of your system. Below are the three most common "Ticket Categories" we receive from medicinal and process chemists.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3]
Ticket: "My boronic acid is consumed, but the yield is low/zero."
Diagnosis: Protodeboronation (Hydrolytic De-boronylation). This is the most frequent "silent killer" in Suzuki couplings. The starting material doesn't just "decompose"; it specifically hydrolyzes the C-B bond, replacing the boron with a proton.[1]
The Mechanism (Why it happens)
Protodeboronation is often base-catalyzed.[2][1] The base (hydroxide or alkoxide), which is required to activate the boron for transmetalation, also attacks the boron to form a boronate "ate" complex. If transmetalation to Palladium is slow (due to sterics or electronics), this "ate" complex undergoes hydrolysis.
-
Key Insight: Electron-poor aryl rings (e.g., 2,6-difluorophenyl) and 2-heterocycles (2-pyridyl, 2-thiazolyl) are notoriously unstable because the resulting carbanion intermediate is stabilized [1].
Troubleshooting Protocol: The "Slow Release" Strategy
If you suspect protodeboronation (check LCMS for the de-boronated arene, e.g., Ph-B(OH)2
| Strategy | Reagent Class | Why it Works |
| MIDA Boronates | N-Methyliminodiacetic acid esters | The boron is |
| Molander Salts | Potassium Organotrifluoroborates ( | requires hydrolysis to |
| Anhydrous Base | Removes water from the equation. Requires traces of water for boroxine cycle, but minimizes bulk hydrolysis. |
Visualization: Suzuki Troubleshooting Logic
Caption: Diagnostic flow for identifying the root cause of Suzuki coupling failure based on reagent consumption.
Module 2: Amide Bond Formation
Ticket: "I see a +99 mass impurity" OR "My product racemized."
Diagnosis A: Guanidinylation (The HATU Curse).[3] Diagnosis B: Azlactone Formation (Racemization).
The Mechanism (Why it happens)
-
Guanidinylation (+99 m/z): If the amine is hindered or the carboxylic acid activation is slow, the unreacted amine can attack the HATU reagent itself (specifically the carbon of the guanidinium moiety) rather than the activated ester. This adds a tetramethylguanidinium group (+98/99 Da) to lysine or N-terminus amines [4].
-
Racemization: Activated amino acids (especially carbamates) can cyclize to form an oxazolone (azlactone) . The C-H proton at the chiral center of the oxazolone is highly acidic (
). Base-catalyzed deprotonation destroys the stereocenter. When the amine finally attacks, it produces a racemic mixture [5].
Troubleshooting Protocol: Reagent Selection
Step 1: The "Gold Standard" Screen Do not default to HATU for everything. Use this hierarchy:
| Scenario | Recommended Reagent | Additives | Notes |
| Standard | EDC / HOBt (or Oxyma) | DIPEA | Cheap, easy workup, suppresses racemization. |
| Steric Bulk | HATU or COMU | HOAt | High reactivity. Risk: Guanidinylation if reaction is slow. |
| Acid Sensitive | T3P (Propylphosphonic anhydride) | Pyridine/NMM | Low epimerization, easy workup (water soluble byproducts) [6]. |
| Chiral Sensitive | DIC / OxymaPure | Collidine | Collidine is a weaker base than DIPEA, reducing proton abstraction. |
Step 2: The Pre-Activation Rule
-
For HATU: Pre-activate Acid + HATU + Base for exactly 1-2 minutes before adding the amine.
-
Too short: Acid not activated.
-
Too long: Active ester hydrolyzes or racemizes.
-
-
For T3P: Add T3P last . Mix Acid + Amine + Base, then add T3P dropwise.
Visualization: Amide Coupling Decision Tree
Caption: Selection logic for coupling reagents to minimize racemization and side-reactions.
Module 3: Reaction Monitoring (Kinetics)
Ticket: "The reaction stalled at 60% conversion."
Diagnosis: Catalyst Death vs. Product Inhibition . Simply adding more catalyst or heating it up is "hope-based chemistry." You need to determine why it stopped.
The "Spike" Experiment Protocol
This is the definitive method to diagnose a stalled reaction.
-
Take an Aliquot: Measure conversion of the stalled reaction (Time =
). -
Split the Batch: Divide the reaction mixture into two vials (A and B).
-
The Spike:
-
Vial A: Add 10% more Catalyst .
-
Vial B: Add 10% more Starting Material (SM) .
-
-
Monitor: Stir for 1 hour and analyze by LCMS/HPLC.
Interpreting the Data
| Observation | Diagnosis | Actionable Solution |
| Vial A (Cat) moves forward | Catalyst Deactivation | The catalyst died (oxidation/precipitation). Fix: Add catalyst in portions (e.g., 50% at T=0, 50% at T=2h). |
| Vial B (SM) moves forward | Kinetics Normal | The reaction is just slow (first-order kinetics). Fix: Increase concentration or temperature. |
| Neither moves | Product Inhibition | The product is binding to the catalyst or poisoning the surface. Fix: Change ligand or remove product continuously. |
| Impurity profile grows | Reagent Instability | Reagents are decomposing. Fix: Add reagents in excess or slow addition. |
References
-
Kinetics of Protodeboronation: Cox, P. A. et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2017. [Link]
-
MIDA Boronates: Knapp, D. M. et al. "MIDA Boronates: Stable, Slow-Release Reagents." Journal of the American Chemical Society, 2009. [Link]
-
Molander Salts: Molander, G. A. "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007. [Link]
-
Racemization Mechanisms: "Peptide racemization mechanism.[4][5] Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation." Journal of the American Chemical Society. [Link][4]
-
T3P Advantages: "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst & Solvent System Optimization
Role: Senior Application Scientist Status: Operational System: Troubleshooting & Optimization Protocols
Introduction
Welcome to the Advanced Optimization Support Center. In process chemistry, the solvent is not merely a medium—it is an active component of the transition state. Similarly, a catalyst is not a static additive but a dynamic species subject to evolution and decay.
This guide moves beyond basic "screening" and introduces mechanistic troubleshooting. We address the three most common failure modes in catalytic method development: Solubility/Phase Failure , Kinetic/Selectivity Stagnation , and Catalyst Deactivation .
Module 1: Solubility & Phase Behavior
User Issue: "My catalyst precipitates during the reaction," or "I cannot achieve a homogeneous phase for my reagents."
The Mechanistic Logic: Hansen Solubility Parameters (HSP)
"Like dissolves like" is too vague for precision chemistry. We use Hansen Solubility Parameters (HSP) , which decompose solvation energy into three vectors:
- (Dispersion): Van der Waals forces.
- (Polarity): Dipole moments.
- (Hydrogen Bonding): Proton donor/acceptor capability.
For a catalyst to dissolve, its HSP vector must fall within the "interaction radius" (
Protocol 1: The "Hansen Space" Optimization
Objective: Rationally select a solvent blend to dissolve a recalcitrant catalyst or substrate without random screening.
-
Calculate/Locate HSP: Find the
values for your solute (catalyst). If unknown, use the group contribution method (e.g., Stefanis-Panayiotou). -
Calculate Distance (
): For a potential solvent, calculate the distance ( ) from the solute using Equation 1: -
Determine RED Number: Calculate Relative Energy Difference (
).[1]-
RED < 1: Soluble.
-
RED = 1: Boundary condition (swelling/partial).
-
RED > 1: Insoluble.
-
-
Blend Strategy: If no single solvent works, mix two "bad" solvents located on opposite sides of the solute in Hansen Space to create a "good" blend.
Visual Guide: Solvent Selection Logic
Figure 1: Decision matrix for rational solvent selection using Hansen Solubility Parameters.
Module 2: Reaction Kinetics & Selectivity
User Issue: "My reaction stalls at 60% conversion," or "The enantioselectivity (ee) drops upon scale-up."
The Mechanistic Logic: Reaction Progress Kinetic Analysis (RPKA)
Traditional "initial rate" kinetics are insufficient for process optimization because they ignore product inhibition and catalyst deactivation. We utilize RPKA , pioneered by Donna Blackmond, to visualize the entire reaction profile.
Protocol 2: RPKA "Same Excess" Experiment
Objective: Distinguish between catalyst deactivation and product inhibition.
Setup:
-
Standard Run: [Substrate] = 0.1 M, [Catalyst] = 1 mol%.
-
"Same Excess" Run: [Substrate] = 0.05 M, [Catalyst] = 1 mol% (Start the reaction at the concentration corresponding to 50% conversion of the standard run).
Analysis:
-
Plot Rate vs. [Substrate] for both runs.
-
Overlay Check:
-
Perfect Overlay: The catalyst is robust; no product inhibition.
-
Curves Diverge: If the "Same Excess" run is faster than the Standard run at the same [Substrate], the Standard run suffered from Catalyst Deactivation or Product Inhibition accumulated during the first 50% of conversion.
-
FAQ: Selectivity Tuning via Solvent
Q: Why did my selectivity drop when I switched from DCM to THF? A: You likely altered the "tightness" of the transition state ion pair.
-
Hughes-Ingold Rules: Increasing solvent polarity stabilizes charges. If your selectivity-determining step involves charge separation (e.g., S_N1-like TS), a polar solvent stabilizes the TS but may separate the chiral counter-ion from the active center, reducing chiral induction.
-
Action: Return to a lower dielectric constant solvent (
) or use a non-coordinating co-solvent (e.g., Toluene) to tighten the ion pair.
Module 3: Catalyst Deactivation & Stability
User Issue: "Is my catalyst dying, or is it leaching into the solution?"
The Mechanistic Logic: Heterogeneity vs. Homogeneity
In metal-catalyzed reactions (especially Pd, Cu, Ni), "heterogeneous" catalysts often leach active soluble species ("Cocktail of Catalysts"), or homogeneous catalysts decompose into inactive metal nanoparticles (Pd black).
Protocol 3: The Hot Filtration Test
Objective: Determine if the active species is solid or soluble.
-
Run Reaction: Start standard reaction until ~30% conversion.
-
Sample & Filter: Rapidly filter half the reaction mixture while hot (at reaction temperature) through a 0.2 µm PTFE filter into a new, pre-heated vessel.
-
Monitor:
-
Filtrate (Liquid): Continue stirring at reaction temperature.
-
Original Vessel (Solid + Liquid): Continue stirring.
-
-
Interpretation:
-
If the Filtrate stops reacting: The catalyst is truly Heterogeneous (solid).
-
If the Filtrate continues reacting: The active species is Leached/Homogeneous .
-
Protocol 4: The Mercury Poisoning Test
Objective: Confirm if catalysis is driven by metal nanoparticles (common decomposition product) or the ligated complex.
-
Add Mercury: Add elemental Hg (approx. 300 equivalents per metal atom) to the reaction.
-
Observation:
-
Reaction Stops: Hg amalgamates with metal nanoparticles, killing activity. The catalyst was likely Nanoparticulate (decomposed).
-
Reaction Continues: Hg cannot bind to well-ligated metal centers. The catalyst is the Ligated Complex .
-
Visual Guide: Deactivation Diagnosis
Figure 2: Diagnostic workflow for identifying the nature of the active catalytic species.
Reference Data: Common Solvent Classes
| Solvent Class | Representative Solvents | Key Properties | Optimization Use Case |
| Non-Polar / Low Dielectric | Toluene, Heptane, Hexane | Low | Encourages tight ion-pairing; stabilizes radical intermediates. |
| Dipolar Aprotic | DMSO, DMF, NMP, MeCN | High | Solvates cations well; accelerates |
| Protic | Methanol, Isopropanol, Water | High | Stabilizes charged transition states via H-bonding; can quench reactive organometallics. |
| Green Alternatives | 2-MeTHF, CPME, Ethyl Lactate | Tunable HSP | Replacements for DCM/THF/Ether in scale-up (Peroxide resistant, easier workup). |
References
-
Hansen Solubility Parameters (Theory & Application)
-
Reaction Progress Kinetic Analysis (RPKA)
-
Solvent Selection Guides (Green Chemistry)
-
Catalyst Leaching & Heterogeneity Tests
- Crabtree, R. H. "The Organometallic Chemistry of Alkanes." Chem. Rev.1985, 85, 245 (Context on Hg test).
-
Widegren, J. A.; Finke, R. G. "A Review of the Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis." J. Mol. Catal. A: Chem.[4][7][8]2003 , 198, 317–341.
-
Source:
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. iformulate.biz [iformulate.biz]
- 3. grokipedia.com [grokipedia.com]
- 4. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Optimizing Cell-Based Assays for Drug Discovery
Topic: Troubleshooting Viability & Cytotoxicity Pitfalls
Audience: Drug Discovery Researchers & Application Scientists
Introduction: The Reproducibility Crisis
In high-throughput screening (HTS) and lead optimization, data quality is often compromised not by the biology itself, but by the assay conditions used to measure it. A significant portion of "failed" drug candidates in early development are actually victims of assay artifacts—false positives caused by chemical interference or false negatives caused by suboptimal cell health.
This guide provides a tiered troubleshooting framework to eliminate common technical pitfalls in cell-based assays, ensuring your IC50 data reflects true pharmacology, not experimental noise.
Tier 1: Pre-Assay Optimization (Cell Health & Plating)
Issue: The "Edge Effect" in 96/384-Well Plates
Symptom: Your heatmaps show consistently higher or lower signals in the outer perimeter wells compared to the center, even when treated with vehicle controls.
Q: Why does my CV% spike in the outer wells despite precise pipetting? A: This is a thermodynamic artifact, not a pipetting error. When a cold plate containing warm media is placed directly into a 37°C incubator, a thermal gradient forms. The outer wells heat up faster than the inner wells. This convection current causes cells to settle unevenly (often clustering at the edges of the well), leading to variable confluence and metabolic activity.
The Solution: Thermal Equilibration (The "Rest" Method) Do not rush plates into the incubator. Allowing plates to rest at room temperature permits the cells to settle uniformly before thermal convection begins.
Protocol: Zero-Gradient Cell Seeding
-
Harvest Cells: Dissociate and count cells; adjust to desired density (e.g., 5,000 cells/well) in complete media.
-
Dispense: Seed cells into the 96- or 384-well plate using a multichannel pipette or automated dispenser.
-
The Critical Step (Rest): Place the seeded plate on a flat, vibration-free surface in the biosafety cabinet at Room Temperature (20–25°C) .
-
Incubate: Leave undisturbed for 45–60 minutes .
-
Transfer: Move the plate to the 37°C/5% CO2 incubator.
-
Verify: Inspect monolayer distribution via microscopy after 24 hours.
Grounding: This method has been validated to reduce edge-effect variance by up to 50% compared to immediate incubation (Lundholt et al., 2003).
Visualization: Thermal Equilibration Workflow
Figure 1: Comparison of immediate incubation vs. the "Rest" method. The latter prevents thermal convection currents from disrupting cell distribution.
Tier 2: Assay Execution (Reagent Chemistry & Interference)
Issue: Chemical Interference & PAINS
Symptom: You observe a "bell-shaped" dose-response curve or activity that persists across logically unrelated targets.
Q: Why is my compound active in the MTT assay but inactive in the ATP assay? A: You likely have a "Pan-Assay Interference Compound" (PAINS) or a chemistry-specific artifact.
-
MTT/MTS Interference: These tetrazolium assays rely on mitochondrial reductase enzymes.[1] Compounds with intrinsic redox activity (e.g., antioxidants, polyphenols) can chemically reduce MTT to formazan without viable cells, creating a false positive (underestimation of toxicity).
-
Luciferase Inhibition: In ATP assays (e.g., CellTiter-Glo), some compounds act as luciferase inhibitors, quenching the signal and mimicking cell death (false negative/overestimation of toxicity).
The Solution: Orthogonal Validation Never rely on a single readout for a new chemical scaffold. Use the table below to select a secondary assay with a different mechanism of action.
Data: Comparative Analysis of Viability Reagents
| Feature | MTT / MTS (Tetrazolium) | Resazurin (AlamarBlue) | ATP Luminescence (CellTiter-Glo) |
| Readout | Absorbance (Colorimetric) | Fluorescence | Luminescence |
| Mechanism | Mitochondrial Reductase | Metabolic Reduction | ATP Quantitation |
| Sensitivity | Low (requires >1,000 cells) | Moderate | High (detects <10 cells) |
| Toxicity | Cytotoxic (Endpoint only) | Non-toxic (Multiplexable) | Lytic (Endpoint only) |
| Interference | High: Reducing agents, colored compounds | Med: Fluorescent compounds | Low: Luciferase inhibitors |
| Best Use | Routine, low-cost screening | Kinetic monitoring | HTS, 3D Spheroids |
Grounding: Baell & Holloway (2010) established the PAINS filters to identify compounds that interfere with assay readouts (e.g., redox cyclers, chelators) rather than the biological target.[2]
Tier 3: Data Interpretation (Mechanism of Action)
Issue: Apoptosis vs. Necrosis
Symptom: A compound shows a drop in viability (ATP), but no Caspase-3 activation. Is it non-toxic, or is it causing necrosis?
Q: How do I distinguish primary apoptosis from secondary necrosis? A: Timing is critical. Apoptosis is a transient event. If you measure too late, apoptotic cells lose membrane integrity and look like necrotic cells (secondary necrosis). If you measure too early, you miss the Caspase peak.
The Solution: Kinetic Multiplexing Combine a non-lytic real-time viability marker with a lytic apoptosis marker. This allows you to normalize cell death against total cell number in the same well.
Protocol: Multiplexed Apoptosis/Necrosis Assay
Reagents: RealTime-Glo (RTG) for viability + Caspase-Glo 3/7 (CG) for apoptosis.
-
Plating: Seed cells in opaque-walled white plates (to maximize luminescent signal).
-
Reagent Addition (T=0): Add RTG reagent simultaneously with your test compounds. RTG is non-lytic and stable for 72 hours.
-
Kinetic Read: Measure luminescence every 4–6 hours.
-
Decrease in signal = Loss of viability.
-
-
Endpoint Addition (T=24h): At the point of maximum viability loss (determined from step 3), add Caspase-Glo 3/7 reagent. This lyses the cells.[3][4]
-
Final Read: Incubate 30 mins and measure luminescence.
-
High Signal = Apoptosis.
-
Low Signal (with low viability) = Primary Necrosis.
-
Visualization: Cell Death Decision Logic
Figure 2: Logical workflow for distinguishing Apoptosis from Necrosis using multiplexed viability and caspase assays.
References
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[2][5][6][7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8][9] [Link]
-
Agilent Technologies. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. User Guide. [Link]
Sources
- 1. MTT assay overview | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. drughunter.com [drughunter.com]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Enantiomeric Excess and Purity
In the landscape of modern drug development, the stereochemical identity of a therapeutic agent is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different efficacy, toxicity, and pharmacokinetic properties.[1][2] Consequently, the precise quantification of a single enantiomer's predominance in a mixture—its enantiomeric excess (ee) or enantiomeric purity—is a cornerstone of pharmaceutical research, quality control, and regulatory compliance.[3][4] This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in the causality of experimental choices and the imperative of self-validating systems.
The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize individual enantiomers, treating them as distinct chemical entities.[2][5][6] This regulatory stance mandates the development of robust, stereochemically specific analytical methods to ensure the identity, strength, quality, and purity of a drug substance from a stereochemical viewpoint.[7]
Understanding Enantiomeric Excess (ee)
Enantiomeric excess is a measurement of the purity of a chiral substance.[8] It quantifies the degree to which one enantiomer is present in a greater amount than the other. A 50:50 mixture of two enantiomers is a racemic mixture and has an ee of 0%, while a sample containing only one pure enantiomer has an ee of 100%.[8][9]
The calculation is straightforward, typically derived from the peak areas of the two enantiomers (let's denote them R and S) in a chromatogram:
ee (%) = |([Area R] - [Area S]) / ([Area R] + [Area S])| * 100 [10][11]
For example, a sample containing 80% of the R-enantiomer and 20% of the S-enantiomer has an enantiomeric excess of 60% (80% - 20%).[10][11]
Core Chromatographic Techniques for Chiral Separation
The foundational principle for most enantiomeric purity validations is chiral chromatography. This technique establishes a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which interacts differentially with each enantiomer.[1][12] These transient, stereoselective interactions—which can include hydrogen bonding, π-π interactions, steric hindrance, or inclusion complexation—cause one enantiomer to be retained longer than the other, enabling their physical separation and subsequent quantification.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity determination, prized for its versatility, robustness, and high resolution.[4][10] It is the most widely used method for the separation and analysis of enantiomers, particularly for compounds that are non-volatile or thermally unstable.[]
Causality of Method: The power of chiral HPLC lies in the vast library of available Chiral Stationary Phases (CSPs). These are typically based on polysaccharides (like cellulose or amylose), proteins, or cyclodextrins bonded to a silica support.[1][13] The choice of CSP and mobile phase is critical; it creates a specific three-dimensional environment. The enantiomer that fits more favorably into the chiral selector's structure forms a more stable, transient diastereomeric complex and is retained longer on the column, resulting in separation.[10]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC Analysis of a Beta-Blocker
This protocol provides a validated method for determining the enantiomeric excess of a beta-blocker like propranolol.
-
Sample Preparation: Dissolve the racemic beta-blocker standard and the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.[10] Filter through a 0.45 µm syringe filter before injection.[3]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[10]
-
Column: A teicoplanin-based or polysaccharide-based chiral stationary phase is often effective for this class of compounds.[10]
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 60:40:0.3:0.2 v/v/v/v).[10] The acid and base are additives used to improve peak shape for basic analytes like beta-blockers.
-
Flow Rate: 1.0 mL/min.[10]
-
Temperature: 22 °C.[10]
-
Detection: UV absorbance at a wavelength appropriate for the analyte (e.g., 290 nm for propranolol).[10]
-
Injection Volume: 10 µL.[10]
-
-
System Suitability: Before analyzing samples, inject the racemic standard to verify system performance. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.
-
Data Analysis:
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[15] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput without sacrificing efficiency.[15][16]
Causality of Method: The separation principle on a CSP is analogous to HPLC. However, the mobile phase composition (CO2 mixed with a small amount of an organic co-solvent like methanol or ethanol) can lead to different chiral recognition mechanisms.[15][17] This makes SFC not just a faster alternative but also a complementary technique; a separation that is difficult in HPLC may be readily achieved in SFC, and vice versa.[15] Its speed and reduced solvent consumption make it ideal for high-throughput screening in drug discovery.[18]
Experimental Workflow: Chiral SFC
Caption: Workflow for enantiomeric excess determination using Chiral SFC.
Detailed Experimental Protocol: Chiral SFC Analysis of Metolachlor
This protocol demonstrates the separation of the four stereoisomers of the herbicide metolachlor, highlighting SFC's ability to resolve complex chiral mixtures rapidly.[19]
-
Sample Preparation: Prepare a solution of the racemic standard and the S-enriched sample in isopropanol (e.g., 5 mg/mL).[19]
-
SFC System and Conditions:
-
SFC System: An analytical SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based CSP is typically effective.
-
Mobile Phase: A gradient of CO2 (Solvent A) and a co-solvent like methanol or isopropanol (Solvent B). A typical gradient might run from 5% to 25% B over several minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
-
System Suitability: Inject the racemic standard to confirm the elution order and resolution of all four stereoisomers.
-
Data Analysis:
-
Integrate the peak areas for the relevant enantiomeric pair.
-
Calculate the enantiomeric excess. For S-Metolachlor, the ee would be calculated based on the (aS,1'S) and (aR,1'S) peaks versus the (aS,1'R) and (aR,1'R) peaks.[19] The analysis can show an enantiomeric excess of approximately 78% for the desired S-enantiomers.[19]
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly selective and sensitive technique, but its application is limited to analytes that are volatile and thermally stable.[20][21] It is the preferred method for analyzing the enantiomeric composition of essential oils, flavors, and fragrances.[21]
Causality of Method: Separation occurs in a long capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. In the gas phase, enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to different elution times.
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination using Chiral GC.
Detailed Experimental Protocol: General Chiral GC
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization may be necessary to increase the volatility of certain analytes.
-
GC System and Conditions:
-
GC System: A gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A capillary column coated with a cyclodextrin-based CSP (e.g., Beta-DEX™).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient is typically used to elute compounds, e.g., starting at 60 °C and ramping to 200 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
-
-
System Suitability: Inject a racemic standard to determine the retention times and confirm baseline separation of the enantiomers.
-
Data Analysis: Integrate the peaks and calculate the enantiomeric excess.[22]
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a distinct alternative to chromatographic methods, providing high efficiency, rapid analysis, and extremely low sample and solvent consumption.[23][24] It is particularly well-suited for the analysis of polar and charged compounds.[23]
Causality of Method: CE separates ions based on their electrophoretic mobility in an electric field.[24] For chiral separations of neutral or charged compounds, a chiral selector (CS), most commonly a cyclodextrin, is added to the background electrolyte (BGE).[23][25] The enantiomers form transient, diastereomeric inclusion complexes with the CS. Because the stability of these complexes differs for each enantiomer, their apparent mobilities are different, leading to separation.[23]
Experimental Workflow: Chiral CE
Caption: Workflow for enantiomeric excess determination using Chiral CE.
Detailed Experimental Protocol: General Chiral CE
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with sodium hydroxide, water, and the background electrolyte.
-
Sample and Buffer Preparation:
-
Prepare a background electrolyte (BGE), e.g., a 50 mM phosphate buffer at a specific pH.
-
Add the chiral selector (e.g., 10 mM hydroxypropyl-β-cyclodextrin) to the BGE.
-
Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
-
-
CE System and Conditions:
-
CE System: A standard CE system with a UV detector.
-
Capillary: 50 µm internal diameter, ~50 cm total length.
-
Injection: Hydrodynamic injection (pressure) for a few seconds.
-
Separation Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: On-column UV detection at an appropriate wavelength.
-
-
System Suitability: Analyze a racemic standard to confirm separation and determine migration times.
-
Data Analysis: Integrate the peaks in the resulting electropherogram and calculate the enantiomeric excess.
Head-to-Head Comparison of Techniques
The choice of technique is dictated by the analyte's properties, the required throughput, sensitivity, and the stage of drug development. A self-validating system often involves confirming results with an orthogonal method.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral CE |
| Separation Principle | Differential partitioning with a solid CSP.[10] | Differential partitioning with a solid CSP using a supercritical fluid mobile phase.[15] | Differential partitioning with a solid CSP in the gas phase.[21] | Differential mobility of transient diastereomeric complexes in an electric field.[23] |
| Typical Analytes | Broad range, non-volatile, thermally labile compounds. | Broad range, particularly effective for less polar compounds; complementary to HPLC. | Volatile and thermally stable compounds (e.g., essential oils, small molecules).[20] | Charged or polar compounds, peptides, small molecules.[23] |
| Speed / Throughput | Moderate to Low (5-30 min runs). | High (1-10 min runs), ideal for screening.[18] | Moderate (10-40 min runs). | Very High (2-15 min runs).[24] |
| Resolution/Efficiency | Very High. | Very High, comparable to or exceeding HPLC.[15] | Extremely High. | Extremely High.[24] |
| Solvent Consumption | High. | Low ("Green" technique), uses recycled CO2.[15][18] | Very Low (only carrier gas and small amount of sample solvent). | Extremely Low (nL to µL scale).[24][25] |
| Sensitivity | High (especially with UV or MS detectors). | High, comparable to HPLC. | Very High (especially with FID or MS detectors). | Moderate (path length limitations for UV detection).[26] |
| Robustness | Very High, well-established technology. | High, modern instruments are very reliable.[15] | High, but sensitive to non-volatile matrix components. | Moderate, sensitive to buffer composition and capillary surface. |
The Imperative of Orthogonal Cross-Validation
For ultimate trustworthiness, especially in a regulatory context, relying on a single method is insufficient. A self-validating system is one where the enantiomeric excess is confirmed by two independent, orthogonal techniques. For instance, a primary validation by chiral HPLC can be powerfully corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA).[27] The CSA forms diastereomeric complexes that exhibit distinct, quantifiable signals in the NMR spectrum, providing an ee value derived from a completely different physical principle than chromatography.[27][28] This cross-validation provides the highest degree of confidence in the analytical result, ensuring the quality and safety of the final product.[27]
Conclusion
Validating enantiomeric excess is a multifaceted task that demands a deep understanding of both the chemistry of the analyte and the physics of the analytical instrumentation.
-
Chiral HPLC remains the versatile and robust workhorse for a wide array of compounds.[27]
-
Chiral SFC offers a high-speed, environmentally friendly, and often complementary alternative, making it the platform of choice for high-throughput screening.[18]
-
Chiral GC provides unparalleled resolution for volatile analytes.
-
Chiral CE excels in efficiency and minimal consumption for polar and charged molecules.
As a Senior Application Scientist, the recommendation is not to champion a single technique, but to build a toolbox. The optimal strategy involves selecting the primary technique best suited to the analyte and development phase, followed by confirmation using an orthogonal method to construct a truly self-validating and unimpeachable data package.
References
- Benchchem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
- Study.com. Enantiomeric Excess | Formula, Calculation & Example - Lesson.
- Oreate AI. Understanding Enantiomeric Excess: A Guide to Calculation and Importance.
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Wikipedia. Enantiomeric excess.
- Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Technology Networks. Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
- Longdom Publishing SL. Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography.
- Longdom Publishing SL. Innovations in Chiral Separation Using Capillary Electrophoresis.
- MDPI. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018.
- Wikipedia. Chiral column chromatography.
- RotaChrom. The Secrets to Mastering Chiral Chromatography.
- Springer. Chiral Separations by Using Capillary Electrochromatography: An Overview.
- ResearchGate. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
- Master Organic Chemistry. Optical Purity and Enantiomeric Excess.
- Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC.
- Benchchem. A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
- LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- YouTube. Calculating Enantiomeric Excess (%ee).
- Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
- Dalal Institute. Optical Purity.
- YMC. SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- ResearchGate. (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
- Benchchem. A Researcher's Guide to Validating Enantiomeric Excess After Resolution with (-)-Camphoric Acid.
- Agilent. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
- U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs May 1992.
- University of Calgary. Optical Purity.
- BOC Sciences. Enantiomer Identification (HPLC/SFC).
- Medium. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
- Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs.
- PubMed. The FDA perspective on the development of stereoisomers.
- Chemistry LibreTexts. 6.10: Enantiomeric Excess.
- National Center for Biotechnology Information. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- SlidePlayer. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
- IVT Network. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Pharma's Almanac. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- University of Oxford. Determination of enantiomeric excess.
- ACS Publications. Determination of Enantiomeric Excess in Confined Aprotic Solvent | ACS Electrochemistry.
- ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF.
- Chemistry LibreTexts. 1.4: Chiral Gas Chromatography.
- LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Determination of enantiomeric excess [ch.ic.ac.uk]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. longdom.org [longdom.org]
- 25. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 [mdpi.com]
- 26. uma.es [uma.es]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
A Researcher's Guide to Spectroscopic Techniques for Pharmaceutical Product Characterization
In the landscape of pharmaceutical development, the rigorous characterization of a drug product is paramount to ensuring its safety, efficacy, and quality. Spectroscopic techniques serve as the cornerstone of this analytical endeavor, providing a powerful and diverse toolkit for elucidating molecular structure, identifying impurities, and assessing the physical properties of active pharmaceutical ingredients (APIs) and formulated products. This guide offers a comparative overview of key spectroscopic methods, grounded in experimental data and regulatory expectations, to empower researchers, scientists, and drug development professionals in their analytical decision-making.
The Imperative of Comprehensive Characterization
The journey from a candidate molecule to a marketed drug is paved with analytical challenges. A thorough understanding of the drug substance and product is not merely a scientific pursuit but a regulatory mandate.[1][2][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), require a comprehensive characterization package that establishes the identity, purity, strength, and stability of the product.[1][2][3][4][5] Spectroscopic methods are indispensable in fulfilling these requirements, offering non-destructive and often rapid analysis.[6]
This guide will delve into the principles, applications, and practical considerations of five preeminent spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structure elucidation.
-
Mass Spectrometry (MS): Unrivaled in sensitivity for impurity profiling and molecular weight determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A versatile tool for identifying functional groups and analyzing solid-state properties.
-
Raman Spectroscopy: A complementary vibrational technique with unique advantages for aqueous samples and solid-state analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A workhorse for quantitative analysis and dissolution testing.
Navigating the Spectroscopic Toolkit: A Comparative Overview
Choosing the right spectroscopic tool depends on the specific analytical question at hand. The following table provides a high-level comparison of the key techniques discussed in this guide.
| Technique | Primary Application | Sample Type | Destructive? | Key Strengths | Key Limitations |
| NMR | Structure Elucidation, Quantification | Solution, Solid | No | Unambiguous structural information, Quantitative capability | Lower sensitivity, Complex data analysis |
| MS | Impurity Profiling, Molecular Weight | Solid, Liquid, Gas | Yes (in most cases) | Exceptional sensitivity and specificity | Provides limited structural information on its own |
| FTIR | Functional Group ID, Polymorph Screening | Solid, Liquid, Gas | No | Fast, versatile, strong signal for polar bonds | Water interference, Lower sensitivity for complex mixtures |
| Raman | Polymorph Analysis, Content Uniformity | Solid, Liquid, Gas | No | Minimal water interference, Excellent for non-polar bonds | Potential for fluorescence interference, Weaker signal than FTIR |
| UV-Vis | Quantification, Dissolution Testing | Solution | No | Simple, robust, cost-effective | Limited structural information, Requires chromophores |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled technique for the complete and unambiguous determination of molecular structure.[7] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[7]
-
Structure Elucidation: Confirming the identity of a new chemical entity (NCE) and elucidating the structure of impurities and degradants.[7][8]
-
Quantitative Analysis (qNMR): Accurately determining the potency of an API and quantifying impurities without the need for a specific reference standard for each impurity.
-
Higher-Order Structure of Biologics: Assessing the three-dimensional structure of proteins and other biologics, which is critical for their function.[9]
Experimental Protocol: Structure Elucidation of a Small Molecule API using 1D and 2D NMR
Objective: To confirm the chemical structure of a newly synthesized API.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified API in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a standard 5 mm NMR tube.[10]
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Acquire a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[10]
-
-
2D NMR Data Acquisition:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings through bonds.[11]
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[7]
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.[7]
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine the spatial proximity of protons.[7]
-
-
Data Analysis and Structure Elucidation:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to infer neighboring protons.
-
Use the 2D NMR data to piece together the molecular fragments and establish the final connectivity and stereochemistry of the molecule.[12]
-
Mass Spectrometry (MS): The Impurity Hunter
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its exceptional sensitivity and specificity make it an indispensable tool for identifying and quantifying trace-level impurities and degradation products in pharmaceuticals.[13][14]
-
Impurity Profiling: Detecting, identifying, and quantifying process-related impurities and degradation products, as mandated by ICH Q3A/B guidelines.[15][16][17]
-
Molecular Weight Confirmation: Verifying the molecular weight of the API and its metabolites.
-
Structure Elucidation of Unknowns: When coupled with fragmentation techniques (MS/MS), it can provide structural information for unknown impurities.[16]
Experimental Protocol: Impurity Profiling of an API using LC-MS
Objective: To identify and quantify impurities in a batch of an API.
Methodology:
-
Sample Preparation: Prepare a solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Separation (LC):
-
Inject the sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Develop a gradient elution method to separate the API from its impurities.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the LC column is directed to the mass spectrometer.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which aids in determining the elemental composition of impurities.[15]
-
-
Data Analysis:
-
Identify the peaks corresponding to the API and its impurities in the chromatogram.
-
Extract the mass spectrum for each impurity peak.
-
Determine the accurate mass of each impurity and propose possible elemental compositions.
-
For structural confirmation, perform MS/MS experiments to induce fragmentation and analyze the resulting fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprinter
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[18][19]
-
Raw Material Identification: Rapidly verifying the identity of incoming raw materials.
-
Polymorph and Solvate Form Screening: Differentiating between different crystalline forms of an API, which can impact its stability and bioavailability.[18][20][21]
-
Drug-Excipient Compatibility Studies: Assessing potential interactions between the API and excipients in a formulation.[21]
Experimental Protocol: Polymorph Screening of an API using ATR-FTIR
Objective: To identify different polymorphic forms of an API.
Methodology:
-
Sample Preparation: No specific sample preparation is typically required for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.[22]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the solid sample on the ATR crystal and apply pressure to ensure good contact.[22]
-
Acquire the FTIR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the FTIR spectra of different batches or crystallization experiments.
-
Differences in peak positions, shapes, and intensities, particularly in the "fingerprint" region (1500-600 cm⁻¹), can indicate the presence of different polymorphic forms.
-
Compare the obtained spectra with a reference library of known polymorphs, if available.[23]
-
Raman Spectroscopy: A Complementary Vibrational Probe
Raman spectroscopy is another vibrational spectroscopy technique that provides information about molecular structure. It is based on the inelastic scattering of monochromatic light. Raman and FTIR are often considered complementary techniques as some molecular vibrations that are weak in FTIR may be strong in Raman, and vice versa.[19][20]
-
Solid-State Characterization: Analyzing polymorphism, crystallinity, and phase transitions.[6]
-
Content Uniformity of Tablets: Non-destructively measuring the concentration of the API in intact tablets.[24][25][26][27][28]
-
In-situ Process Monitoring (PAT): Monitoring crystallization processes and other manufacturing steps in real-time.[19]
Experimental Protocol: Tablet Content Uniformity Analysis using Transmission Raman Spectroscopy (TRS)
Objective: To determine the API content uniformity in a batch of tablets.
Methodology:
-
Instrument Setup: Use a transmission Raman spectrometer equipped with an appropriate laser wavelength (e.g., 830 nm).[24]
-
Data Acquisition:
-
Place an intact tablet in the sample holder.
-
Acquire the Raman spectrum of the tablet. The laser passes through the entire tablet, providing a bulk measurement.[24]
-
Repeat the measurement for a statistically relevant number of tablets from the batch.
-
-
Data Analysis and Quantification:
-
Develop a chemometric model (e.g., Partial Least Squares - PLS) by correlating the Raman spectra of calibration samples with known API concentrations (as determined by a reference method like HPLC).[24]
-
Use the developed model to predict the API concentration in the test tablets from their Raman spectra.
-
Evaluate the uniformity of the API content across the batch based on the predicted concentrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Quantitative Workhorse
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample. It is a simple, robust, and cost-effective technique widely used for quantitative analysis in the pharmaceutical industry.[29]
-
Assay and Content Uniformity: Quantifying the amount of API in a drug product.
-
Dissolution Testing: Monitoring the rate at which the API dissolves from a solid dosage form.[29][30][31]
-
Purity Determinations: Assessing the purity of a substance by comparing its absorbance to that of a reference standard.
Experimental Protocol: Drug Dissolution Testing using UV-Vis Spectroscopy
Objective: To determine the dissolution profile of an API from a tablet formulation.
Methodology:
-
Preparation of Dissolution Medium: Prepare a suitable dissolution medium (e.g., phosphate buffer) that mimics physiological conditions.
-
Dissolution Apparatus Setup: Set up a dissolution bath according to pharmacopeial guidelines (e.g., USP Apparatus 2 - paddle).
-
Dissolution Test:
-
Place the tablet in the dissolution vessel containing the pre-warmed medium.
-
Start the apparatus and withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[32]
-
Replenish the withdrawn volume with fresh medium to maintain a constant volume.[32]
-
-
UV-Vis Analysis:
-
Filter the withdrawn samples to remove any undissolved particles.
-
Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) of the API using a UV-Vis spectrophotometer.[32]
-
-
Data Analysis:
-
Calculate the concentration of the dissolved API at each time point using a calibration curve prepared with a reference standard.
-
Plot the percentage of drug released versus time to generate the dissolution profile.
-
Regulatory Considerations and Method Validation
The use of spectroscopic techniques in a regulated pharmaceutical environment necessitates adherence to strict guidelines for method validation.[33][34] The ICH Q2(R2) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[35][36] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Accuracy: The closeness of the test results to the true value.[23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For specific techniques like NIR, the FDA has issued dedicated guidance documents that address the development and validation of methods based on chemometric models.[30]
Conclusion: An Integrated Approach to Product Characterization
The spectroscopic techniques discussed in this guide represent a formidable arsenal for the pharmaceutical scientist. While each technique possesses unique strengths, a comprehensive product characterization strategy often relies on an integrated approach, where the complementary nature of these methods is leveraged to build a complete picture of the drug substance and product.[37] By understanding the fundamental principles, practical applications, and regulatory expectations associated with each technique, researchers can make informed decisions, ensuring the development of safe, effective, and high-quality medicines.
References
-
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]
-
American Pharmaceutical Review. (2019, March 28). Determination of API Content in Tablets by Transmission Raman Spectroscopy. Retrieved from [Link]
-
PharmTech. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]
-
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
-
Hu, Y., et al. (2006, June 15). On-line content uniformity determination of tablets using low-resolution Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1279-86. Retrieved from [Link]
-
Sane, P., et al. (2013, March 1). Comparison of quantitative spectral similarity analysis methods for protein higher-order structure confirmation. Journal of Pharmaceutical Sciences, 102(3), 866-77. Retrieved from [Link]
-
B&W Tek. (2021, March 31). QTRam for Content Uniformity Analysis of Low-Dose Pharmaceutical Tablets. Retrieved from [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]
-
IKEV. ICH Q6A Guideline. Retrieved from [Link]
-
Wang, L., et al. (2024, March 11). Spectroscopic Monitoring and Modeling Drug Dissolution for Undergraduate Chemistry Curriculum. Journal of Chemical Education, 101(4), 1547-1554. Retrieved from [Link]
-
European Pharmaceutical Review. (2020, October 27). Quantitative transmission Raman for content uniformity testing. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]
-
SARomics Biostructures. (2024, June 19). NMR Higher-Order Structure Comparability Analysis of Biosimilars. Retrieved from [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ScienceDirect. Automated drug dissolution monitor that uses a UV-visible diode array spectrophotometer. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, May 31). From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. Retrieved from [Link]
-
Sim, H., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5283. Retrieved from [Link]
-
Daraghmeh, N., et al. (2015). UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. Dissolution Technologies, 22(1), 22-26. Retrieved from [Link]
-
BioProcess International. (2026, February 13). Methods and Purposes for Determining Higher Order Structures of Biopharmaceuticals. Retrieved from [Link]
-
Schwaighofer, A., et al. (2025, November 5). Comparison of spectroscopic techniques for determination of protein secondary structure. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 341, 126345. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8). Retrieved from [Link]
-
Scientific Research Publishing. comparison of protein secondary structure calculation methods based on infrared spectra deconvolution. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, February 1). UV Spectroscopy Gains Use in Dissolution Testing. Retrieved from [Link]
-
NovAliX. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Covalent Logic. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Hypha Discovery. Structure Elucidation and NMR. Retrieved from [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]
-
Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 28). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
ResearchGate. Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Frontiers in Chemistry. (2018, September 10). Raman Spectroscopy for Pharmaceutical Quantitative Analysis by Low-Rank Estimation. Retrieved from [Link]
-
Lab Manager. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]
-
Wiley Online Library. (2025, May 26). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. ikev.org [ikev.org]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. NMR Higher-Order Structure Comparability Analysis of Biosimilars [saromics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. hpst.cz [hpst.cz]
- 16. chimia.ch [chimia.ch]
- 17. resolvemass.ca [resolvemass.ca]
- 18. azom.com [azom.com]
- 19. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. propharmagroup.com [propharmagroup.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. On-line content uniformity determination of tablets using low-resolution Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. metrohm.com [metrohm.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. pharmtech.com [pharmtech.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. dissolutiontech.com [dissolutiontech.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. resolvemass.ca [resolvemass.ca]
- 34. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 35. biopharminternational.com [biopharminternational.com]
- 36. fda.gov [fda.gov]
- 37. tandfonline.com [tandfonline.com]
A Comparative Guide to Targeted Protein Degradation: Evaluating ProTarg-X Against Competing Modalities
Introduction: Beyond Inhibition to Induce Elimination
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules are designed to inhibit the function of a target protein by binding to its active site. While successful, this approach has limitations, particularly for proteins lacking enzymatic activity or those deemed "undruggable."[1][2] A transformative strategy, Targeted Protein Degradation (TPD), has emerged, shifting the focus from mere inhibition to the complete, catalytic removal of disease-causing proteins.[3][4]
This guide provides an in-depth comparison of three leading technologies for reducing target protein levels: our advanced hypothetical PROTAC, ProTarg-X , its primary small-molecule competitor, Molecular Glues , and established genetic methods like siRNA . We will delve into their mechanisms of action, present supporting experimental data from case studies, and provide detailed protocols for their evaluation. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal modality for their specific research and therapeutic goals.
Section 1: The Rise of Chemical Degraders - Mechanisms of Action
Both PROTACs and molecular glues leverage the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve their effect.[5][6] The UPS is a tightly regulated pathway where proteins are tagged with ubiquitin, a small regulatory protein, marking them for destruction by the proteasome, a cellular complex that functions as a "protein shredder."[3]
ProTarg-X: A PROTAC-Based Approach
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[7][8]
Core Components of ProTarg-X:
-
Target-Binding Ligand: A "warhead" that specifically binds to the POI.
-
E3 Ligase Ligand: An "anchor" that recruits a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
Linker: A chemical tether that connects the warhead and anchor, optimized for length and flexibility to facilitate the formation of a stable ternary complex (POI-ProTarg-X-E3 Ligase).
This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[5] A key advantage of this mechanism is its catalytic nature ; once the POI is ubiquitinated, ProTarg-X is released and can engage another target protein, allowing for potent degradation at sub-stoichiometric concentrations.[9]
Caption: Mechanism of Action for ProTarg-X (PROTAC).
Molecular Glues: Reprogramming E3 Ligase Specificity
Molecular glues are smaller, monovalent molecules that induce a novel protein-protein interaction.[10][11] Unlike the rationally designed, modular structure of PROTACs, molecular glues were historically discovered serendipitously.[9] They typically bind to an E3 ligase, altering its surface to create a "neosurface" that can now recognize and bind to a "neosubstrate"—a protein that it would not normally interact with.[2][7] This induced interaction leads to the ubiquitination and degradation of the neosubstrate.
The classic examples are immunomodulatory imide drugs (IMiDs) like thalidomide and its derivatives, which bind to the CRBN E3 ligase and induce the degradation of transcription factors such as IKZF1 and IKZF3.[1][10]
Caption: Experimental Workflow for Western Blot Analysis.
Protocol: Gene Knockdown using siRNA
Objective: To reduce target protein expression by degrading its mRNA.
Methodology:
-
Experimental Design: Select at least two validated siRNA sequences against your target mRNA to control for off-target effects. Include a non-targeting scrambled siRNA as a negative control. [12]2. Cell Seeding: One day before transfection, seed cells in 6-well plates in antibiotic-free medium to achieve 30-50% confluency on the day of transfection. [13]3. Transfection Complex Preparation:
-
Solution A: In one tube, dilute the siRNA (e.g., to a final concentration of 25-50 nM) in serum-free medium. [13] * Solution B: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine Solution A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form. [14]4. Transfection: Add the transfection complexes dropwise to the cells. Incubate for 4-6 hours.
-
-
Post-Transfection: After the initial incubation, add complete medium (with serum and antibiotics). Continue to incubate the cells for 24-72 hours. The optimal harvest time depends on the turnover rate of the target protein. 6. Analysis: Harvest the cells and perform Western Blot analysis as described in Protocol 4.1 to confirm the reduction in protein levels. Optionally, perform qRT-PCR to confirm the reduction in mRNA levels.
Section 5: Conclusion and Future Outlook
Targeted protein degradation has fundamentally expanded the druggable proteome, offering powerful new tools for researchers and clinicians.
-
ProTarg-X (PROTACs) represent a highly versatile and rationally designable modality. Their catalytic nature allows for potent and sustained protein degradation, as exemplified by the clinical success of molecules like vepdegestrant (ARV-471). [7][15]The primary challenges lie in optimizing their drug-like properties to improve oral bioavailability and cell permeability. [1]
-
Molecular Glues offer the advantage of smaller size and superior pharmacokinetic properties. [4][10]However, their discovery remains a significant challenge. As our understanding of the structural basis for E3 ligase-neosubstrate interactions grows, the rational design of novel molecular glues will become increasingly feasible. [2]
-
siRNA remains an invaluable research tool for target validation due to its straightforward sequence-based design. [16]However, significant hurdles in in vivo delivery and potential for off-target effects currently limit its therapeutic application compared to small-molecule degraders. [17] The choice of technology is context-dependent. For rapid, reversible, and drug-like protein knockdown in a therapeutic context, ProTarg-X and molecular glues are the leading modalities. For initial target validation in vitro, siRNA provides a reliable and accessible method. The continued innovation in all three areas promises to deliver a new generation of precision medicines capable of tackling the most challenging diseases.
References
- A Comparative Guide to Protein Degraders: PROTACs vs. Molecular Glues. (n.d.). Benchchem.
- siRNA Knockdown: A Step-by-Step Protocol. (2026, January 6). Perpusnas.
- Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024, December 13). STAR Protocols.
- PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte. (2025, September 17). Cancers.
- Molecular Glues in Targeted Protein Degradation. (n.d.).
- RNAi Four-Step Workflow. (n.d.). Thermo Fisher Scientific HK.
- PROTACs and Molecular Glues in Drug Discovery. (n.d.). Pharma Now.
- Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024, April 5). Sapient Bio.
- siRNA Transfection Protocol. (n.d.). Santa Cruz Biotechnology.
- Advancing target validation with PROTAC technology. (2025, May 15). Expert Opinion on Drug Discovery.
- How Do Molecular Glues Differ from PROTACs? (2024, February 9). eMolecules.
- Molecular Glue vs PROTAC: Which is Better in Drug Design? (2024, January 31). Chemenu.
- Application of PROTACs in Target Identification and Target Valid
- Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC. (2021, December 7).
- Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (n.d.). ACS Central Science.
- Transient siRNA-mediated protein knockdown in mouse followed by feeding/starving cycle and liver tissue analysis. (n.d.). University of Cambridge.
- Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently. (2021, August 20).
- Kinetic Modeling of PROTAC‐Induced Protein Degradation. (n.d.).
- BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. (n.d.). MDPI.
- PROTAC degraders as chemical probes for studying target biology and target validation. (2022, August 25). RSC Publishing.
- Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. (2020, December 15). Current Protocols in Pharmacology.
- Kinetics of AR degradation upon PROTAC treatment and washout in LNCaP,... (n.d.).
- Kinetic Modeling of PROTAC-Induced Protein Degrad
- Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. (n.d.). Clinical Cancer Research.
- The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. (2017, November 9). Cell Chemical Biology.
- PROTAC Drug Off-Target Protein Assessment Service. (n.d.). Mtoz Biolabs.
- How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio.
- The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study. (n.d.). Cell Chemical Biology.
- NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. (2025, July 24). Journal of Medicinal Chemistry.
- Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. (n.d.). Semantic Scholar.
- Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Journal.
- Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS). (2018, December 7). Arvinas.
- PROTAC-Induced Proteolytic Targeting. (n.d.).
- ARV-471, an oral estrogen receptor PROTAC™ protein degrader for breast cancer. (n.d.). Amazon S3.
- Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Crown Bioscience Blog.
- Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (2025, July 15). Journal.
- (PDF) Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. (2025, August 6).
- Enhanced Efficacy of Vepdegestrant (ARV-471), a Novel PROTAC® Estrogen Receptor Degrader, in Combination with Targeted Agents i. (n.d.). Arvinas Medical Affairs.
- Data-driven approach to identify PROTAC targets. (2021, July 23). D4 Pharma.
- Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. (2020, February 25). Research Communities.
- Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Journal.
- A Comparative Analysis of the Degradation Kinetics of Novel BCR-ABL PROTACs. (n.d.). Benchchem.
- Targeted Protein Degrad
- Comparisons of PROTAC with other therapeutic modalities. (n.d.).
- Degradation of proteins by PROTACs and other str
Sources
- 1. PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmanow.live [pharmanow.live]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sapient.bio [sapient.bio]
- 7. Molecular Glue vs PROTAC: Which is Better in Drug Design?| chemenu.com [chemenu.com]
- 8. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. emolecules.com [emolecules.com]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 16. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
- 17. scienceopen.com [scienceopen.com]
Strategic Selection in Asymmetric Synthesis: A Comparative Guide to Biocatalytic, Organocatalytic, and Metal-Mediated Routes
[1]
Executive Summary: The Shift from "Metal-First" to "Fit-for-Purpose"
For decades, transition metal catalysis (TMC) was the default for asymmetric synthesis. However, the landscape has shifted due to three converging pressures: stricter regulatory limits on trace metals (ICH Q3D), the demand for lower E-factors (waste minimization), and the rapid maturation of engineered enzymes and organocatalysts.
This guide provides an objective, data-driven comparison of these three pillars. We move beyond academic novelty to industrial viability, using Sitagliptin (C-N bond formation) and Paroxetine (C-C bond formation) as primary case studies to demonstrate where and why specific alternatives outperform traditional methods.
Decision Framework: Selecting the Right Modality
The choice of catalyst is no longer just about enantiomeric excess (ee); it is about the "Total Cost of Ownership" of the process, including waste disposal and purification.
Visual 1: Asymmetric Synthesis Decision Matrix
Caption: Strategic decision tree for selecting asymmetric modalities based on substrate properties and regulatory constraints.
Deep Dive I: C-N Bond Formation (The Sitagliptin Case)
The synthesis of Sitagliptin (Januvia®) is the gold standard for comparing Chemocatalysis vs. Biocatalysis. It illustrates the transition from a Rhodium-catalyzed hydrogenation to a Transaminase-catalyzed amine transfer.[1]
Comparative Performance Metrics
| Metric | Metal Route (Rh-Josiphos) | Biocatalytic Route (ATA-117) | Impact Analysis |
| Enantiomeric Excess (ee) | 97% (requires recrystallization) | >99.9% | Bio route eliminates a purification step.[1] |
| Conditions | 250 psi H₂, High Pressure | Atmospheric, 50% DMSO | Bio route removes explosion hazard/specialized vessels.[1] |
| Overall Yield | ~82% | ~92% (+10-13%) | Significant cost reduction in raw materials.[1] |
| Waste (E-Factor) | High (Aq. waste + Rh removal) | Reduced by 19% | Bio route eliminates trace metal scavenging.[1] |
| Productivity | Baseline | +53% ( kg/L/day ) | Higher throughput in standard reactors. |
Experimental Protocol: Transaminase-Mediated Amination
Note: This protocol reflects the evolved ATA-117 process.[1] Causality is noted in bold.
Reagents:
-
Pro-sitagliptin ketone (Substrate)[2]
-
Isopropylamine (Amino donor)
-
PLP (Pyridoxal-5'-phosphate, Cofactor)[1]
-
DMSO/Buffer (Solvent system)
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a 0.1 M triethanolamine buffer (pH 8.5). Why: Enzymes have strict pH optima; deviation causes denaturation or inactivity.
-
Cofactor Loading: Add PLP (2 mM) to the buffer. Why: PLP is the catalytic engine; it forms the Schiff base intermediate required for nitrogen transfer.
-
Substrate Solubilization: Dissolve pro-sitagliptin ketone (200 g/L final conc.) in DMSO. Add this to the buffer to create a 50% v/v DMSO mixture. Why: The substrate is lipophilic. The engineered ATA-117 was specifically evolved to tolerate high DMSO concentrations that would kill native enzymes.
-
Amine Donor Addition: Add isopropylamine (1 M). Why: Drives the equilibrium. The enzyme transfers the amine from isopropylamine to the ketone, releasing acetone as a byproduct.
-
Reaction: Stir at 40-45°C for 24 hours at atmospheric pressure.
-
Workup: Extract with organic solvent (e.g., ethyl acetate). No metal scavenging required.[1]
Visual 2: Process Evolution Workflow
Caption: Comparison of unit operations. The biocatalytic route collapses three steps (derivatization, hydrogenation, purification) into one.
Deep Dive II: C-C Bond Formation (The Paroxetine Case)
While metals excel at cross-couplings, Organocatalysis has emerged as a superior alternative for Michael additions, particularly for generating chiral intermediates for drugs like Paroxetine (Paxil).[1]
The Challenge
The classical synthesis of Paroxetine involves complex resolution steps or stoichiometric chiral auxiliaries, leading to high step counts (10-15) and poor atom economy.
The Alternative: Organocatalytic Michael Addition
Using a "Jørgensen-Hayashi" type catalyst (diarylprolinol silyl ether), the key chiral piperidine ring can be constructed via a Michael addition/cascade sequence.
| Metric | Classical/Metal Approaches | Organocatalytic Route (Flow) | Impact Analysis |
| Key Step | Resolution or Auxiliaries | Asymmetric Michael Addition | Organo enables "Get it right the first time" chirality.[1] |
| Catalyst Toxicity | Moderate to High (if metal used) | None (Organic Molecule) | No heavy metal testing required for final release. |
| Robustness | Sensitive to moisture/air | Air/Moisture Stable | Can be run in open vessels or simple flow reactors.[1] |
| Selectivity | Variable | >90-99% ee | High fidelity control via steric shielding.[1] |
Experimental Protocol: Organocatalytic Michael Addition
Based on the formal synthesis of (-)-Paroxetine via Michael addition of malonates to enals.
Reagents:
-
Dimethyl malonate (Nucleophile)[4]
-
(S)-Diarylprolinol silyl ether (Organocatalyst, 10 mol%)[1]
-
Benzoic acid (Additive)
-
Toluene or solvent-free (in Flow)[1]
Step-by-Step Workflow:
-
Catalyst Activation: Dissolve the organocatalyst and benzoic acid in toluene. Why: The acid additive accelerates the formation of the iminium ion intermediate, which is the active electrophilic species.
-
Substrate Addition: Add 4-fluorocinnamaldehyde. The catalyst condenses with the aldehyde to form a chiral iminium ion. Why: This lowers the LUMO of the double bond and shields one face (Re/Si) via steric bulk, forcing the nucleophile to attack from the opposite side.
-
Nucleophilic Attack: Add dimethyl malonate. Stir at room temperature.
-
Hydrolysis: Add water/bicarbonate. Why: Hydrolyzes the iminium/enamine intermediate to release the product and regenerate the catalyst.
-
Result: The resulting chiral aldehyde is obtained with high ee (typically 90-95%, upgradable to >99% via crystallization).[1]
Strategic Analysis & Conclusion
When to Pivot?
-
Choose Biocatalysis (Enzymes) when targeting C=O reductions (KREDs) or C-N bonds (Transaminases) in aqueous-compatible substrates. The specificity is unbeaten, but enzyme development time (evolution) can be a bottleneck if an off-the-shelf variant doesn't exist.[1]
-
Choose Organocatalysis for C-C bond formation (Aldol, Michael) where metal contamination is a dealbreaker. It is robust and scalable but often requires higher catalyst loadings (1-5 mol%) compared to transition metals (<0.1 mol%).
-
Retain Metal Catalysis for C-C Cross-Couplings (Suzuki, Buchwald) or C-H Activation . There are currently no bio- or organo-equivalents that match the efficiency of Palladium or Iridium for these specific bond formations.[1]
Final Verdict
The modern asymmetric toolbox is not "Metal vs. The Rest." It is a matrix.[1] For Sitagliptin, biocatalysis proved superior due to stereoselectivity and waste reduction.[1][2] For Paroxetine intermediates, organocatalysis offers a compliant, streamlined route.[1] Success lies in evaluating the entire process lifecycle , not just the reaction rate.
References
-
Sitagliptin Green Chemistry Award: EPA.[1][5] (2010).[2][6][7][8] Greener Reaction Conditions Award: Merck & Co., Inc. and Codexis, Inc.[1]Link[2]
-
Sitagliptin Scientific Data: Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[1][5] Science.[1] Link
-
Paroxetine Organocatalysis (Flow): Ötvös, S. B., et al. (2019).[1] Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis.[1][3][9] Chemical Science.[1][9][10] Link
-
Paroxetine Formal Synthesis: Valero, G., et al. (2009).[1] Highly enantioselective organocatalytic synthesis of piperidines.[1][11] Formal synthesis of (−)-Paroxetine.[1][4][6][7][9][11][12] Tetrahedron Letters.[1] Link
-
General Review: R. Noyori. (2009).[1][8] Synthesizing our future.[1][8] Nature Chemistry.[1][8] Link
Sources
- 1. Highly enantioselective organocatalytic synthesis of piperidines. Formal synthesis of (?)-Paroxetine - ePrints Soton [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Michael/Ring-Closure Reaction of α,β-Unsaturated Pyrazoleamides with Amidomalonates: Asymmetric Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
